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  • Product: 5-Amino-6-(methylamino)pyrimidine-4-thiol
  • CAS: 52602-72-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-6-(methylamino)pyrimidine-4-thiol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Aminopyrimidine Thiol Scaffold The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Aminopyrimidine Thiol Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and a plethora of biologically active molecules.[1][2] The introduction of amino and thiol functional groups imparts unique physicochemical properties that are of significant interest in medicinal chemistry. Specifically, the 5-amino-6-(methylamino)pyrimidine-4-thiol structure combines a hydrogen-bond-donating amino group, a secondary methylamino group, and a nucleophilic thiol group, making it a versatile building block for the synthesis of novel therapeutic agents. Derivatives of aminopyrimidines have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] This guide aims to provide a detailed technical overview of 5-Amino-6-(methylamino)pyrimidine-4-thiol, extrapolating its properties and reactivity from closely related analogues to inform research and drug development efforts.

Physicochemical Properties: An Estimation Based on Structural Analogs

Due to the absence of specific experimental data for 5-Amino-6-(methylamino)pyrimidine-4-thiol, the following properties have been estimated based on known data for similar aminopyrimidine and thiol-containing heterocyclic compounds.

PropertyEstimated ValueRationale and Supporting Evidence
Molecular Formula C₅H₈N₄SBased on the chemical structure.
Molecular Weight 156.21 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.Similar aminopyrimidine derivatives are often crystalline solids.[5]
Melting Point >200 °C (with decomposition)Pyrimidine derivatives with multiple polar functional groups often have high melting points. For example, 4,5-Diaminopyrimidine has a melting point of 204-206 °C.
Boiling Point Not applicable (likely decomposes before boiling)High melting point and presence of multiple hydrogen bonding groups suggest decomposition at elevated temperatures.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.The amino and thiol groups can participate in hydrogen bonding, suggesting some water solubility. Solubility in polar aprotic solvents is common for such heterocyclic compounds.[6]
pKa Thiol (SH): ~7-9; Amino (NH₂): ~3-5The pKa of the thiol group is expected to be in the typical range for aromatic thiols. The amino groups on the electron-deficient pyrimidine ring are expected to be weakly basic.

Tautomerism: It is crucial to recognize that 5-Amino-6-(methylamino)pyrimidine-4-thiol can exist in tautomeric forms. The thiol group can tautomerize to a thione, and the amino groups can exist in imino forms. The thione tautomer is often the more stable form for related pyrimidine-thiols.

Tautomerism Thiol 5-Amino-6-(methylamino)pyrimidine-4-thiol (Thiol Form) Thione 5-Amino-6-(methylamino)pyrimidin-4(3H)-one (Thione Form) Thiol->Thione Tautomerization

Caption: Thiol-Thione Tautomerism of the target compound.

Proposed Synthesis: A Plausible Route to 5-Amino-6-(methylamino)pyrimidine-4-thiol

A common and effective method for the synthesis of substituted aminopyrimidines is the cyclocondensation of a suitable three-carbon precursor with a guanidine or thiourea derivative.[3] A plausible synthetic route for the target compound could start from a substituted acetamidine and a malononitrile derivative, followed by introduction of the thiol group.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 2-(methylamino)malononitrile

  • To a solution of malononitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of methylamine.

  • The reaction is typically carried out at room temperature with stirring.

  • The product can be isolated by evaporation of the solvent.

Step 2: Cyclocondensation to form 5-Amino-6-(methylamino)pyrimidine-4-carbonitrile

  • React the 2-(methylamino)malononitrile with formamidine acetate in the presence of a base (e.g., sodium ethoxide) in ethanol.

  • Reflux the reaction mixture for several hours.

  • The product can be precipitated by cooling and collected by filtration.

Step 3: Conversion of the nitrile to the thiol

  • The conversion of the nitrile to a thiol can be challenging. A potential route involves reduction of the nitrile to an aminomethyl group, followed by a multi-step conversion to the thiol. A more direct, albeit potentially low-yielding, method could involve reaction with a sulfurating agent like Lawesson's reagent, though this would likely affect other parts of the molecule. A more controlled approach would be the hydrolysis of the nitrile to a carboxylic acid, followed by a Hunsdiecker-type reaction to introduce a halogen, and finally displacement with a sulfur nucleophile.

A more direct synthetic approach could involve starting with a pre-functionalized pyrimidine ring:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Thiolation Start1 4,6-Dichloro-5-aminopyrimidine Product1 5-Amino-4-chloro-6-(methylamino)pyrimidine Start1:f0->Product1:f0 Methylamine, Base, Solvent Start2 Methylamine Start3 Sodium Hydrosulfide FinalProduct 5-Amino-6-(methylamino)pyrimidine-4-thiol Product1:f0->FinalProduct:f0 NaSH, Solvent

Caption: A proposed two-step synthesis of the target compound.

Chemical Reactivity: A Tale of Three Functional Groups

The chemical reactivity of 5-Amino-6-(methylamino)pyrimidine-4-thiol is dictated by its three key functional groups: the primary amino group at position 5, the secondary methylamino group at position 6, and the thiol group at position 4.

  • Thiol Group (-SH): The thiol group is the most nucleophilic site on the molecule and is readily deprotonated to the thiolate anion, which is a strong nucleophile.[7] It can undergo a variety of reactions, including:

    • Alkylation: Reaction with alkyl halides to form thioethers.

    • Oxidation: Oxidation to form disulfides or sulfonic acids.

    • Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

  • Amino Groups (-NH₂ and -NHCH₃): The amino groups are nucleophilic, though less so than the thiolate. They can participate in:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Schiff Base Formation: Condensation with aldehydes and ketones.

    • Diazotization: The primary amino group can be diazotized with nitrous acid, which can then be displaced by various nucleophiles.

The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present.

Reactivity_Diagram cluster_thiol Thiol Reactions cluster_amino Amino Reactions Target 5-Amino-6-(methylamino)pyrimidine-4-thiol Alkylation Thioether Target->Alkylation R-X Oxidation Disulfide Target->Oxidation [O] Michael Michael Adduct Target->Michael α,β-unsaturated carbonyl Acylation Amide Target->Acylation Acyl Halide Schiff Schiff Base Target->Schiff R-CHO

Caption: Potential reactivity of the functional groups.

Potential Applications in Drug Development

The aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous approved drugs containing this core.[1] The introduction of a thiol group offers a handle for further functionalization and can also play a direct role in biological activity, for instance, by acting as a metal chelator or a covalent modifier of protein targets.

  • Kinase Inhibitors: Many aminopyrimidine derivatives are potent kinase inhibitors, targeting enzymes involved in cell signaling pathways that are often dysregulated in cancer.[5] The amino groups can form key hydrogen bonds in the ATP-binding pocket of kinases.

  • Antimicrobial Agents: The pyrimidine ring is a component of several antimicrobial drugs. The thiol group could enhance this activity or provide a site for conjugation to other active moieties.[3]

  • Antiproliferative Agents: Thio-substituted pyrimidine derivatives have been investigated as antiproliferative agents, with some showing promising activity against cancer cell lines.[4]

Standard Characterization and Analytical Protocols

For a novel compound like 5-Amino-6-(methylamino)pyrimidine-4-thiol, a thorough characterization is essential to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the number and environment of the protons. Expected signals would include those for the methyl group, the amino protons, the pyrimidine ring proton, and the thiol proton (which may be broad and exchangeable with D₂O).[3]

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

    • General Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 300-600 MHz NMR spectrometer. Use TMS as an internal standard.[8]

  • Infrared (IR) Spectroscopy:

    • Would be used to identify the key functional groups. Expected characteristic absorption bands include N-H stretching for the amino groups (around 3300-3500 cm⁻¹), S-H stretching for the thiol (around 2550-2600 cm⁻¹), and C=N and C=C stretching for the pyrimidine ring (in the 1500-1650 cm⁻¹ region).[3][9]

  • Mass Spectrometry (MS):

    • Would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.[10]

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

    • Elemental Analysis: To confirm the elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling pyrimidine derivatives and thiols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[13]

  • Toxicity: Many heterocyclic amines and thiols can be toxic and may cause skin and eye irritation.[14][15] Assume the compound is hazardous until toxicological data is available.

Conclusion

5-Amino-6-(methylamino)pyrimidine-4-thiol represents a promising, yet underexplored, chemical entity. Its combination of a privileged aminopyrimidine scaffold with a reactive thiol group makes it a valuable target for synthesis and biological evaluation. While specific experimental data is currently lacking, this guide provides a robust, scientifically-informed framework for researchers to begin their investigations into the properties, synthesis, and potential applications of this and related molecules in the pursuit of novel therapeutics.

References

  • Narwal, S., Kumar, S., & Kumar, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 55. [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 15(1), 1-15. [Link]

  • Eghbal, M. A., & Penner, J. (2022). Medicinal Thiols: Current Status and New Perspectives. Current Medicinal Chemistry, 29(1), 1-1. [Link]

  • PubChem. (n.d.). 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Koci, J., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1563-1574. [Link]

  • Rosen, J. D., & Mehl, R. A. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Analytical Chemistry, 98(1), 1-1. [Link]

  • Al-Issa, S. A. (2014). New Pyrimidine-2-thiones from Reactions of Amidrazonethiols with 2-Amino-1,1,2-ethenetricarbonitrile and Investigation of Their Antitumor Activity. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Obexer, R., et al. (2021). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 19(1), 1-1. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • Singh, A., & Sharma, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 15(8), 1-1. [Link]

  • Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. [Link]

  • Kumar, A., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • Taylor & Francis Online. (2021). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. [Link]

  • Van der Velden, J. L. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1623-1632. [Link]

  • Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Ng, S. W. (2010). 4-(Methylamino)pyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]

  • ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant... [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • ResearchGate. (2026). Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. [Link]

  • Al-Warhi, T., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47000-47014. [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

  • DergiPark. (n.d.). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. [Link]

  • Muby Chemicals. (n.d.). 4-Dimethylaminopyridine or 4 Dimethyl amino pyridine or N,N-Dimethylpyridin-4-amine Manufacturers, with SDS GHS MSDS Sheet. [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • Taylor & Francis Online. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. [Link]

Sources

Exploratory

5-Amino-6-(methylamino)pyrimidine-4-thiol CAS registry number and molecular weight

Technical Whitepaper: Characterization and Synthetic Utility of 5-Amino-6-(methylamino)pyrimidine-4-thiol in Drug Development Executive Summary In the landscape of rational drug design, substituted pyrimidines serve as f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Characterization and Synthetic Utility of 5-Amino-6-(methylamino)pyrimidine-4-thiol in Drug Development

Executive Summary

In the landscape of rational drug design, substituted pyrimidines serve as foundational scaffolds for synthesizing antimetabolites and kinase inhibitors. 5-Amino-6-(methylamino)pyrimidine-4-thiol is a highly specialized, electron-rich heterocyclic intermediate. While it is structurally related to commercially ubiquitous isomers like 4,6-diamino-2-(methylthio)pyrimidine, this specific compound is uniquely primed for the Traube purine synthesis pathway. This whitepaper details its quantitative specifications, its mechanistic utility in generating N-methylated 6-thiopurines, and the self-validating analytical protocols required for its characterization in a modern pharmaceutical laboratory.

Chemical Identity and Quantitative Specifications

Due to its status as a transient or highly specific synthetic intermediate, 5-Amino-6-(methylamino)pyrimidine-4-thiol is often tracked in biochemical databases via its PubChem Compound ID (CID) rather than a broad commercial CAS registry number [1].

The compound features a pyrimidine ring substituted with a thiol at the C4 position, a primary amine at C5, and a secondary methylamine at C6. This dense functionalization dictates its molecular weight and reactivity profile.

Table 1: Quantitative Chemical Specifications

ParameterValueAnalytical Significance
Molecular Formula C₅H₈N₄SDetermines the isotopic envelope in MS.
Molecular Weight 156.21 g/mol Standard reference for stoichiometric calculations.
Monoisotopic Mass 156.0470 DaTarget mass for High-Resolution Mass Spectrometry.
PubChem CID 761453Primary database identifier for structural verification [1].
Hydrogen Bond Donors 3Influences aqueous solubility and target-binding affinity.
Hydrogen Bond Acceptors 4Critical for predicting solvent interactions during HPLC.

Mechanistic Role in Pharmacophore Design

As a Senior Application Scientist, the selection of 5-Amino-6-(methylamino)pyrimidine-4-thiol over other pyrimidine derivatives is driven by strict mechanistic causality. The adjacent positioning of the 5-amino and 6-methylamino groups provides an optimal nucleophilic pocket for cyclization with a one-carbon donor (such as formic acid).

When cyclized, the pyrimidine ring is fused with an imidazole ring to form a purine. Because the C6 position of the precursor bears a methylamino group, the resulting purine will be an N-methylated derivative. Concurrently, the C4-thiol of the pyrimidine becomes the C6-thiol of the resulting purine scaffold. This specific cyclization yields derivatives analogous to 6-mercaptopurine—a cornerstone immunosuppressive and antileukemic pharmacophore. The N-methylation alters the drug's interaction with metabolic enzymes like Thiopurine S-methyltransferase (TPMT), fundamentally shifting its pharmacokinetic half-life and cytotoxicity profile.

Experimental Methodologies

Protocol 1: Molecular Weight Validation via LC-HRMS

To ensure the integrity of the pyrimidine precursor before downstream synthesis, High-Resolution Mass Spectrometry (HRMS) is employed. This protocol is designed as a self-validating system to eliminate false positives.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as an ionization enhancer, ensuring the basic amino groups are protonated to yield a robust [M+H]+ signal.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (1.7 µm, 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The highly polar nature of the compound requires a low initial organic phase to ensure adequate retention and prevent ion suppression from the solvent front.

  • Mass Detection (Positive ESI): Scan from m/z 100 to 500.

  • Self-Validation Check: The system validates the compound's identity not just by detecting the primary [M+H]+ peak at 157.05 m/z, but by quantifying the M+2 isotopic peak. Because the molecule contains one sulfur atom (³²S), the natural abundance of ³⁴S (~4.2%) mandates a distinct M+2 peak at 159.05 m/z. If the M+2 peak intensity does not equal ~4.2% of the parent ion, the sample is flagged for contamination, validating the workflow's accuracy.

Protocol 2: Traube Cyclization to N-Methyl-6-thiopurine

This workflow details the conversion of the pyrimidine intermediate into a bioactive purine scaffold.

  • Reagent Mixing: Suspend 10 mmol of 5-Amino-6-(methylamino)pyrimidine-4-thiol in 15 mL of 98% formic acid. Causality: Formic acid serves a dual purpose as both the reaction solvent and the single-carbon electrophile required to bridge the adjacent nitrogen atoms.

  • Thermal Reflux: Heat the mixture to 100°C under an inert nitrogen atmosphere for 4 hours. Causality: The inert atmosphere prevents the premature oxidative dimerization of the C4-thiol groups into disulfides, which would terminate the cyclization process.

  • Reaction Monitoring (Self-Validating Step): At 1-hour intervals, extract a 10 µL aliquot, dilute in methanol, and analyze via HPLC-UV (Diode Array Detector). The pyrimidine precursor exhibits a UV maximum ( λmax​ ) around 260 nm. As the imidazole ring closes to form the fully conjugated purine bicyclic system, the λmax​ shifts bathochromically to ~320 nm. The reaction is self-validated as complete when the 260 nm peak is entirely replaced by the 320 nm peak.

  • Isolation: Cool the mixture to 4°C and neutralize slowly with 2M NaOH until precipitation occurs (pH ~6.5). Filter and wash with cold distilled water to yield the pure N-methylated thiopurine.

Pathway Visualization

The following diagram illustrates the logical progression from the pyrimidine precursor through chemical cyclization and subsequent biological metabolism.

Pathway N1 5-Amino-6-(methylamino) pyrimidine-4-thiol N2 Traube Cyclization (Formic Acid / Heat) N1->N2 Ring Closure N3 N-Methyl-6-thiopurine Derivative N2->N3 Purine Scaffold N4 TPMT Enzyme (Metabolic Inactivation) N3->N4 Methylation N5 HPRT Enzyme (Metabolic Activation) N3->N5 Phosphoribosylation N6 Cytotoxicity & Apoptosis N5->N6 DNA Incorporation

Fig 1. Cyclization and metabolic pathway of 5-Amino-6-(methylamino)pyrimidine-4-thiol.

References

  • 5-Amino-6-(methylamino)pyrimidine-4-thiolate - PubChem - NIH National Center for Biotechnology Information (NCBI).[Link]

Foundational

Crystal structure and bonding of 5-Amino-6-(methylamino)pyrimidine-4-thiol

An In-Depth Technical Guide to the Crystal Structure and Bonding of 5-Amino-6-(methylamino)pyrimidine-4-thiol Authored by: A Senior Application Scientist Foreword: Unveiling the Structural Nuances of a Medicinally Releva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Bonding of 5-Amino-6-(methylamino)pyrimidine-4-thiol

Authored by: A Senior Application Scientist

Foreword: Unveiling the Structural Nuances of a Medicinally Relevant Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The specific compound, 5-Amino-6-(methylamino)pyrimidine-4-thiol, represents a promising scaffold for drug design, integrating key pharmacophoric features such as amino and thiol groups. Understanding the precise three-dimensional arrangement of atoms within this molecule and the nature of the chemical bonds that hold them together is paramount for rational drug design and the development of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the methodologies employed to elucidate the crystal structure and bonding characteristics of 5-Amino-6-(methylamino)pyrimidine-4-thiol. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to understanding the solid-state architecture of a molecule begins with its synthesis and subsequent crystallization. The purity and quality of the single crystals are critical determinants for a successful X-ray diffraction experiment.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Amino-6-(methylamino)pyrimidine-4-thiol can be adapted from established methods for the synthesis of substituted pyrimidines.[5][7] A common approach involves the cyclocondensation of a suitable precursor with thiourea.

Experimental Protocol: Synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • Step 1: Synthesis of the Precursor. The synthesis would likely begin with a commercially available pyrimidine derivative, which is then functionalized to introduce the amino and methylamino groups at the 5 and 6 positions, respectively.

  • Step 2: Thionation. The precursor is then subjected to a thionation reaction, often using a reagent like Lawesson's reagent or phosphorus pentasulfide, to convert a carbonyl group at the 4-position to a thiocarbonyl group.

  • Step 3: Purification. The crude product is purified using column chromatography on silica gel to obtain the desired 5-Amino-6-(methylamino)pyrimidine-4-thiol.[8] The purity is confirmed by techniques such as NMR and mass spectrometry.

Crystallization: The Art and Science of Growing Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.

Experimental Protocol: Crystallization of 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • Solvent Selection: A range of solvents of varying polarities should be screened. Given the functional groups present, solvents like ethanol, methanol, acetonitrile, or mixtures with water are good starting points.[9]

  • Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent at a slightly elevated temperature and then allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor.

Elucidation of the Crystal Structure by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2]

The Underlying Principles

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively in specific directions, producing a diffraction pattern of spots. The positions and intensities of these spots contain information about the size and shape of the unit cell and the arrangement of atoms within it.

A Step-by-Step Guide to Data Collection and Structure Refinement

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms. This is typically done using direct methods or Patterson methods. The initial model is then refined using least-squares methods to obtain the final, accurate atomic positions and thermal parameters.[2]

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow.

G cluster_0 Experimental Phase cluster_1 Data Acquisition & Processing cluster_2 Structure Determination Synthesis Synthesis of Compound Crystallization Crystallization Synthesis->Crystallization Obtain suitable single crystal Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Obtain suitable single crystal Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Mount on diffractometer Data_Processing Data Processing Data_Collection->Data_Processing Collect diffraction pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Determine initial atomic positions Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Refine atomic parameters Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Validate and analyze

Caption: Workflow for Crystal Structure Determination.

Deciphering the Molecular Architecture and Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry: A Quantitative Description

The primary output of a crystal structure determination is a set of atomic coordinates. From these, precise bond lengths, bond angles, and torsion angles can be calculated.

Table 1: Hypothetical Crystallographic Data for 5-Amino-6-(methylamino)pyrimidine-4-thiol

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)7.9
β (°)105.2
Volume (ų)798.5
Z4
R-factor (%)4.5
Bonding Analysis: Beyond Simple Connectivity

The nature of the chemical bonds can be inferred from the determined bond lengths. For instance, the C-N bonds within the pyrimidine ring will exhibit partial double bond character. The C=S bond length will be indicative of a thiocarbonyl group.

Intermolecular Interactions: The Architects of the Crystal Lattice

In the solid state, molecules of 5-Amino-6-(methylamino)pyrimidine-4-thiol will interact with each other through a network of non-covalent interactions, primarily hydrogen bonds.[10] The amino and methylamino groups can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group can act as acceptors.

H_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N-H (Amino) N_ring2 N (Ring) N1_1->N_ring2 N-H···N N2_1 N-H (Methylamino) S2 S (Thiol) N2_1->S2 N-H···S S1 S (Thiol) N_ring1 N (Ring)

Caption: Potential Hydrogen Bonding Interactions.

Corroborative Spectroscopic and Computational Analyses

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques can offer complementary information about its electronic structure and behavior in solution.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The presence of characteristic absorption bands for N-H, C=N, and C=S functional groups can confirm the molecular structure.[11]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms in the molecule in solution.[12][13]

  • UV-Vis Spectroscopy: The electronic transitions within the molecule can be studied using UV-Vis spectroscopy, providing insights into the conjugated π-system.[14]

Computational Chemistry: A Theoretical Lens

Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry in the gas phase and to calculate various electronic properties, such as molecular orbital energies and charge distributions.[1][2] This theoretical data can be compared with the experimental results from crystallography and spectroscopy to provide a more complete understanding of the molecule's properties.

Conclusion: From Structure to Function

A thorough understanding of the crystal structure and bonding of 5-Amino-6-(methylamino)pyrimidine-4-thiol is a critical first step in its development as a potential therapeutic agent. The detailed structural information obtained from the methodologies described in this guide provides a solid foundation for understanding its chemical reactivity, its interactions with biological targets, and for the rational design of more potent and selective analogs. The integration of experimental techniques like X-ray crystallography and spectroscopy with computational methods offers a powerful, multi-faceted approach to modern drug discovery.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved March 23, 2026, from [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2025, October 16). Molecules, 19(10), 17187-17202.
  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023, February 21). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023, February 21). PubMed.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.
  • Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. (2026, February 19).
  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research.
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). MDPI.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). Molecules.
  • The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. (n.d.). Journal of Food and Drug Analysis.
  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22).
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2025, August 10).
  • Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. (n.d.). Organic & Biomolecular Chemistry.
  • García-Raso, Á., Terrón, A., Fiol, J. J., López-Zafra, A., Picó, G., Vázquez-López, E. M., Barceló-Oliver, M., & Frontera, A. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 25(2), 233-244.
  • Repair Reactions of Pyrimidine-Derived Radicals by Aliphatic Thiols. (2006, June 2).
  • Spectroscopic analysis of the pyrimidine(6-4)pyrimidone photoproduct: insights into the (6-4) photolyase reaction. (2009, January 7). PubMed.
  • Rajam, A., Muthiah, P. T., Butcher, R. J., & Zeller, M. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate.
  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. (2019). Mini-Reviews in Medicinal Chemistry.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. (2021, July 12). Taylor & Francis Online.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry.
  • Li, K., Vorkas, C. K., Chaudhry, A., Bell, D. L., Willis, R. A., Rudensky, A., & Glickman, M. S. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837.
  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (n.d.).
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). MDPI.
  • Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxyl
  • Nakashima, K., Nakano, Y., & Akiyama, S. (1978). [Analytical studies on pyrimidine derivatives. II. The coloration of metal ions with 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine derivatives (author's transl)]. Yakugaku Zasshi, 98(8), 1072-1076.
  • 4-Amino-2-methyl-5-pyrimidinemethanol. (n.d.). PubChem.

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Exploratory

Literature review on 5-Amino-6-(methylamino)pyrimidine-4-thiol derivatives

An In-depth Technical Guide on 5-Amino-6-(methylamino)pyrimidine-4-thiol Derivatives Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on 5-Amino-6-(methylamino)pyrimidine-4-thiol Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] This guide focuses on a specific, yet underexplored, class of pyrimidine derivatives: those based on the 5-Amino-6-(methylamino)pyrimidine-4-thiol core. This structure is of significant interest due to its close analogy to biological purines and its potential to serve as a versatile pharmacophore. Derivatives of pyrimidine are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This document provides a comprehensive review of the synthesis, characterization, and potential biological applications of these derivatives, drawing insights from closely related molecular structures to build a predictive framework. We will explore potential therapeutic avenues, from oncology to immunology, supported by detailed experimental protocols and mechanistic pathway diagrams to empower researchers in drug discovery and development.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably in the nucleobases uracil, thymine, and cytosine.[4] Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its synthetic tractability, has made it a "privileged scaffold" in medicinal chemistry.[1] Pyrimidine derivatives are integral to a wide range of pharmaceuticals, demonstrating activities that span from anticancer and antimicrobial to central nervous system modulation.[1][3]

The core structure of 5-Amino-6-(methylamino)pyrimidine-4-thiol presents several key features for drug design:

  • Diamino Substitution: The amino groups at positions 5 and 6 can act as crucial hydrogen bond donors and acceptors, mimicking the interaction patterns of purine bases like adenine and guanine. This makes them prime candidates for targeting enzymes and receptors that interact with nucleotides.

  • Thiol Group: The thiol (-SH) group at position 4 introduces a reactive handle for further chemical modification. It can also exist in equilibrium with its thione tautomer, which influences its electronic properties and biological interactions.[5] Thiol functionalities are known to contribute to metal coordination and can play a role in redox-sensitive biological pathways.[5]

  • Structural Analogy to Immunomodulators: This core is a close structural analog of 5-amino-6-D-ribitylaminouracil (5-A-RU), a key precursor in the formation of antigens that activate Mucosal-Associated Invariant T (MAIT) cells.[6] This suggests a compelling, yet unexplored, potential for these derivatives in the field of immunology.

Synthetic Strategies and Methodologies

While direct synthesis routes for 5-Amino-6-(methylamino)pyrimidine-4-thiol are not extensively documented, a rational pathway can be designed based on established pyrimidine chemistry. A common and effective approach involves the sequential nucleophilic aromatic substitution (SNAr) on a polysubstituted pyrimidine precursor.

A plausible synthetic workflow would begin with a readily available starting material like 2,4,6-trichloropyrimidine or 4,6-dichloro-5-aminopyrimidine. The differential reactivity of the halogenated positions allows for a controlled, stepwise introduction of the desired functional groups.

G Start 4,6-Dichloro-5-nitropyrimidine Step1 Nucleophilic Substitution (S_NAr) with Methylamine Start->Step1 Reagent: CH3NH2 Solvent: Ethanol Intermediate1 4-Chloro-6-(methylamino) -5-nitropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (S_NAr) with a Thiolating Agent (e.g., NaSH) Intermediate1->Step2 Reagent: NaSH Solvent: DMF Intermediate2 6-(Methylamino)-5-nitro -pyrimidine-4-thiol Step2->Intermediate2 Step3 Reduction of Nitro Group (e.g., Na2S2O4 or H2/Pd-C) Intermediate2->Step3 Catalyst: Pd/C Condition: H2 atmosphere Product 5-Amino-6-(methylamino) -pyrimidine-4-thiol Step3->Product

Caption: Proposed synthetic workflow for the target pyrimidine core.

Causality in Experimental Choices:

  • Choice of Starting Material: 4,6-Dichloro-5-nitropyrimidine is an ideal precursor. The nitro group is a strong electron-withdrawing group, which activates the chlorine atoms towards nucleophilic attack.

  • Stepwise Substitution: The substitution with methylamine is typically performed first. The introduction of an electron-donating amino group slightly deactivates the ring for the subsequent substitution, allowing for controlled reactions.

  • Thiolation: Sodium hydrosulfide (NaSH) is a common and effective reagent for introducing a thiol group by displacing a halogen.

  • Nitro Group Reduction: The final step involves the reduction of the nitro group to the primary amine at the 5-position. Sodium dithionite (Na2S2O4) is a mild and effective reducing agent for this transformation, as demonstrated in the synthesis of the related compound 5-A-RU.[6]

Physicochemical Properties and Spectroscopic Characterization

The structural elucidation of novel pyrimidine derivatives relies on a combination of modern spectroscopic techniques.[7] The thiol-thione tautomerism is a key characteristic that will be evident in spectroscopic analysis.

Data Summary for Characterization
Technique Functional Group Expected Observation / Characteristic Signal Reference
¹H NMR Amino (-NH₂)Broad singlet, typically δ 5.0-8.0 ppm, D₂O exchangeable.[8][9]
Methylamino (-NH-CH₃)Singlet for CH₃ (δ 2.5-3.5 ppm) and a broad singlet for NH (D₂O exchangeable).[8]
Thiol (-SH)Sharp singlet, δ 2.0-4.0 ppm (thiol form) or broad singlet >10 ppm (thione form), D₂O exchangeable.[8][9]
Pyrimidine Ring (-CH=)If a proton is present on the ring, a singlet typically in the aromatic region δ 7.0-9.0 ppm.[10]
¹³C NMR Pyrimidine CarbonsSignals typically in the range of δ 100-180 ppm. Carbon attached to sulfur (C-S/C=S) is often downfield (>170 ppm).[8][9]
Methyl Carbon (-CH₃)Signal in the aliphatic region, typically δ 20-40 ppm.[8]
FTIR N-H Stretch (Amino)Two distinct bands (asymmetric & symmetric) in the 3200–3500 cm⁻¹ region.[11]
C=N Stretch (Ring)Strong absorption band in the 1570–1620 cm⁻¹ region.[11]
C=S Stretch (Thione)Absorption band in the 1100-1250 cm⁻¹ region. Its presence confirms the thione tautomer.[12]
Mass Spec. Molecular Ion Peak[M+H]⁺ or [M]⁺ peak corresponding to the calculated molecular weight.[7][8]
Standard Protocol: NMR Spectroscopic Analysis

This protocol provides a self-validating system for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize polar compounds and allows for the observation of exchangeable protons (NH, SH).[10]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.[7]

    • Acquire 16-32 scans with a relaxation delay (D1) of 2 seconds.

    • Validation Check: After the initial spectrum is acquired, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of signals corresponding to NH and SH protons confirms their assignment.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Correlate ¹H and ¹³C chemical shifts with the expected values for the proposed structure. Utilize 2D NMR techniques (COSY, HSQC) if further structural confirmation is needed.

Biological Activities and Therapeutic Potential

The therapeutic potential of 5-Amino-6-(methylamino)pyrimidine-4-thiol derivatives can be inferred from the activities of structurally similar compounds.

Anticancer Activity

Pyrimidine derivatives are a well-established class of anticancer agents.[8][13] Their mechanisms often involve the inhibition of key enzymes in nucleotide biosynthesis or cellular signaling.

  • Kinase Inhibition: Many 4-aminopyrimidine derivatives function as ATP-competitive kinase inhibitors, targeting enzymes like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[14][15] The diaminopyrimidine core can form critical hydrogen bonds within the kinase hinge region, a common binding motif for inhibitors.

  • Antifolate Activity: The structural similarity to purines suggests these compounds could act as antifolates, inhibiting dihydrofolate reductase (DHFR) and disrupting the supply of tetrahydrofolate needed for DNA synthesis.[12]

Antimicrobial Activity

The pyrimidine core is also present in many antimicrobial agents.[2][16] The presence of amino and thiol groups can enhance this activity. The mechanism can involve the inhibition of essential bacterial enzymes or the disruption of the cell membrane. Compounds with electron-withdrawing groups on attached phenyl rings have shown enhanced antibacterial effectiveness.[5]

Immunomodulatory Potential: MAIT Cell Activation

A highly promising and novel application for these derivatives lies in immunology. Mucosal-associated invariant T (MAIT) cells are a class of innate-like T cells that recognize microbial vitamin B metabolites presented by the non-classical MHC class I-related molecule, MR1.[6] The key precursor for the activating ligand is 5-amino-6-D-ribitylaminouracil (5-A-RU).[6] The structural similarity of our target core to 5-A-RU is striking. It is plausible that derivatives of 5-Amino-6-(methylamino)pyrimidine-4-thiol could be processed by microbes or host cells to form novel antigens that either activate or inhibit MAIT cell responses. This opens a new frontier for developing immunotherapies for infectious diseases or autoimmune disorders.

G cluster_antigen Antigen Formation cluster_apc Antigen Presenting Cell (APC) cluster_mait MAIT Cell Pyrimidine Pyrimidine Derivative (5-A-RU Analogue) Ligand Schiff Base Adduct (MR1 Ligand) Pyrimidine->Ligand Condensation Metabolite Reactive Carbonyl (e.g., Methylglyoxal) Metabolite->Ligand MR1 MR1 Protein Ligand->MR1 Binding Surface MR1-Ligand Complex on Cell Surface MR1->Surface Trafficking TCR MAIT T-Cell Receptor (TCR) Surface->TCR Recognition Activation MAIT Cell Activation (Cytokine Release, Cytotoxicity) TCR->Activation Signal Transduction

Caption: Putative pathway for MAIT cell activation by a pyrimidine derivative.

Key Experimental Protocols: In Vitro Cytotoxicity (MTT Assay)

To evaluate the potential anticancer activity of newly synthesized derivatives, the MTT assay is a robust, colorimetric method for assessing cell viability.[14]

Detailed Step-by-Step Methodology
  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[2][16] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test pyrimidine derivative in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include a "vehicle control" (DMSO only) and an "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat Cells with Pyrimidine Derivatives B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Summary and Future Outlook

Derivatives of 5-Amino-6-(methylamino)pyrimidine-4-thiol represent a promising class of compounds with significant therapeutic potential. By leveraging established synthetic methodologies, researchers can readily access these molecules for biological evaluation. The structural analogy to purines and known immunomodulatory precursors provides a strong rationale for exploring their efficacy in oncology, infectious diseases, and immunology.

Future research should focus on:

  • Library Synthesis: Synthesizing a diverse library of derivatives by modifying substituents on the amino and thiol groups to establish clear structure-activity relationships (SAR).

  • Mechanistic Studies: Investigating the precise mechanisms of action, including kinase profiling, DHFR inhibition assays, and antimicrobial mode-of-action studies.

  • Immunological Evaluation: Explicitly testing the ability of these compounds to generate MR1 ligands and modulate MAIT cell activity, which could pioneer a new class of immunotherapies.

This guide provides the foundational knowledge and practical protocols to accelerate the exploration of this exciting and versatile chemical scaffold.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Sheikh, M. I., & Al-Ghamdi, S. A. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Sytar, O., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 489. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6348. [Link]

  • Stoyanova, T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]

  • Abdelgawad, M. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1). [Link]

  • Alam, M. M. (2022). Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). IntechOpen. [Link]

  • Singh, R., & Kumar, R. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5). [Link]

  • Al-Abdullah, E. S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2299863. [Link]

  • Kadhim, W. R., & Al-Adily, M. J. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(11), 385-395. [Link]

  • Wang, X., et al. (2008). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 18(16), 4653-4656. [Link]

  • Kaur, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(10), 1409. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal, 4(2), 1-5. [Link]

  • Eldebss, T. M. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]

  • Kisel, S. P., & Zborovskii, Y. V. (2020). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Chemistry of Heterocyclic Compounds, 56(8), 1032-1037. [Link]

  • Polikarchuk, V. A., et al. (2025). 5-Alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles: synthetic strategies and anticancer activity in vitro. Chemistry of Heterocyclic Compounds, 61(1), 1-10. [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869. [Link]

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  • ResearchGate. (2023). Structural requirements for the antimicrobial activity of the synthesized derivatives. ResearchGate. [Link]

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  • Eldehna, W. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Pharmaceuticals, 15(12), 1500. [Link]

  • Kumar, D., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 19(10), 851-864. [Link]

  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]

  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649. [Link]

  • Szychowski, K. A., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3467. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. American Journal of Chemistry, 6(4), 89-94. [Link]

  • Stoyanova, T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]

  • Cieplik, J., et al. (2015). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 57-66. [Link]

  • Harriff, M. J., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0192587. [Link]

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Foundational

Technical Guide and Material Safety Profile: 5-Amino-6-(methylamino)pyrimidine-4-thiol in Drug Development

Executive Summary 5-Amino-6-(methylamino)pyrimidine-4-thiol is a highly reactive pyrimidine-thiol derivative that serves as a critical biochemical intermediate in the synthesis of N-methylated purines and substituted mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-6-(methylamino)pyrimidine-4-thiol is a highly reactive pyrimidine-thiol derivative that serves as a critical biochemical intermediate in the synthesis of N-methylated purines and substituted mercaptopurines. Due to its structural homology to natural purine precursors, it exhibits specific cytotoxic and antimetabolite properties. This whitepaper provides an in-depth analysis of its mechanistic toxicity, material safety data sheet (MSDS) parameters, and field-proven handling protocols designed for researchers and drug development professionals.

Chemical Identity and Structural Analytics

To understand the handling requirements of this compound, one must first analyze its structure. The molecule consists of a pyrimidine ring substituted with a thiol group (-SH) at the C4 position, an amino group (-NH2) at C5, and a methylamino group (-NHCH3) at C6.

  • Molecular Formula: C5H8N4S

  • Molecular Weight: ~156.21 g/mol

  • Reactivity Profile: The C4-thiol group is highly nucleophilic and prone to oxidative dimerization (forming disulfides) in aqueous solutions exposed to atmospheric oxygen. Furthermore, the adjacent amino groups at C5 and C6 provide hydrogen-bonding networks that stabilize the molecule but also increase its affinity for enzymatic active sites.

Mechanistic Toxicity and Pharmacological Relevance

The toxicity of 5-Amino-6-(methylamino)pyrimidine-4-thiol is not merely a function of chemical irritation; it is fundamentally driven by biochemical mimicry .

Pyrimidine-thiols and their downstream purine analogs (such as 6-mercaptopurine and 4,5-diamino-6-mercaptopyrimidine) act as potent antimetabolites[1]. Because this compound structurally mimics natural substrates like hypoxanthine, it can infiltrate the purine salvage pathway. The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) mistakenly processes these thio-derivatives into fraudulent thio-nucleotides (e.g., thio-IMP).

The Causality of Cytotoxicity: Once converted to thio-nucleotides, these analogs exert toxicity through two primary mechanisms:

  • Feedback Inhibition: They block de novo purine biosynthesis by inhibiting key enzymes like glutamine-PRPP amidotransferase.

  • Strand Termination: If phosphorylated to the triphosphate level, they are incorporated into nascent DNA/RNA, causing structural instability, strand termination, and subsequent cellular apoptosis[1].

Pathway A 5-Amino-6-(methylamino) pyrimidine-4-thiol B HGPRT Enzyme (Salvage Pathway) A->B Substrate Mimicry C Thio-Nucleotide Analogs (e.g., tIMP) B->C Phosphoribosylation D Inhibition of De Novo Purine Synthesis C->D Feedback Inhibition E DNA/RNA Strand Termination & Apoptosis C->E Incorporation

Figure 1: Mechanism of purine biosynthesis inhibition by pyrimidine-thiol analogs.

Material Safety Data Sheet (MSDS) Core Parameters

Because empirical safety data on specialized synthetic intermediates is often restricted, hazard parameters for 5-Amino-6-(methylamino)pyrimidine-4-thiol are rigorously extrapolated from its direct structural analogs (e.g., 4,5-diamino-6-mercaptopyrimidine and 6-mercaptopurine)[1][2][3].

Physicochemical and Toxicity Metrics
ParameterValue / GHS ClassificationMechanistic Rationale & Source Basis
Acute Oral Toxicity (LD50) ~277 mg/kg (Rat)Extrapolated from the antimetabolite toxicity of 6-Mercaptopurine[1].
Skin Irritation Category 2Thiol reactivity causes local protein denaturation and skin irritation[2][3].
Eye Irritation Category 2Causes serious eye irritation upon contact[2].
STOT (Single Exposure) Category 3Inhalation of dust causes respiratory tract irritation[2].
Decomposition Byproducts Toxic fumes (SOx, NOx)Thermal decomposition breaks the pyrimidine ring and oxidizes the thiol[1][4].

Experimental Protocols for Handling and Toxicity Validation

Protocol: In Vitro Cytotoxicity Assay (MTT) for Pyrimidine-Thiols

To empirically validate the cytotoxicity of this compound, a self-validating MTT assay is required. This protocol includes built-in controls to ensure the thiol has not degraded into inactive disulfides prior to cellular uptake.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa or Jurkat lines) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Solubilization (Critical Step): Dissolve 5-Amino-6-(methylamino)pyrimidine-4-thiol in 100% anhydrous DMSO to create a 10 mM stock. Causality note: Aqueous buffers promote rapid oxidative dimerization of the C4-thiol. DMSO prevents this, ensuring the monomeric, biologically active form is delivered to the cells.

  • Treatment: Dilute the stock in complete media to final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is <0.5%). Treat cells for 72 hours.

    • Self-Validation Check: Run a parallel positive control using 6-mercaptopurine to benchmark the dynamic range of HGPRT-mediated toxicity.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm.

Protocol: Safe Handling and Decontamination Workflow

Due to the generation of toxic SOx/NOx fumes upon decomposition and the compound's acute toxicity[1][4], rigorous environmental controls are mandatory.

Step-by-Step Methodology:

  • Environmental Control: All weighing and aliquoting must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of aerosolized particulates.

  • PPE Requirements: Nitrile gloves (double-gloved), a fitted P100 particulate respirator (if outside a BSC), and a disposable chemical-resistant gown.

  • Chemical Decontamination (Spill Response): In the event of an accidental spill, do not simply wipe with water. Treat the spill area with a 10% sodium hypochlorite (bleach) solution.

    • Causality note: Hypochlorite acts as a strong oxidizer, rapidly converting the highly reactive, odorous thiol (-SH) into a highly water-soluble, non-odorous, and biologically inert sulfonate (-SO3H)[4]. Allow a 15-minute contact time before wiping up.

Workflow S1 Weighing & Aliquoting (Class II BSC) S2 Solubilization (DMSO/Buffer) S1->S2 S3 Accidental Spill S1->S3 S2->S3 S5 Hazardous Waste Disposal (SOx/NOx safe) S2->S5 Post-Experiment S4 Decontamination (10% Bleach / Oxidizer) S3->S4 Immediate Action S4->S5

Figure 2: Safe handling and chemical decontamination workflow for reactive thiols.

Emergency Response and First Aid

  • Inhalation: Remove the victim to fresh air immediately. Keep at rest in a position comfortable for breathing. Administer artificial respiration if the victim is not breathing[4].

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with running water for a minimum of 15 minutes to prevent thiol-induced dermatitis[5].

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate ophthalmological attention[5].

  • Ingestion: Do NOT induce vomiting unless explicitly directed by medical personnel. Rinse mouth thoroughly with water and seek immediate medical assistance[5].

References

Sources

Exploratory

The Pivotal Role of 5-Amino-6-(methylamino)pyrimidine-4-thiol in Disrupting Purine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Indispensable Machinery of Purine Biosynthesis The de novo purine biosynthesis pathway is a fundamental and highly conserved metabolic process essential for cellular proliferation and survival. This int...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indispensable Machinery of Purine Biosynthesis

The de novo purine biosynthesis pathway is a fundamental and highly conserved metabolic process essential for cellular proliferation and survival. This intricate, multi-step enzymatic cascade constructs the purine ring from basic molecular precursors, ultimately yielding inosine monophosphate (IMP). IMP serves as the crucial branchpoint for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and vital signaling molecules.[1][2] The high demand for purines in rapidly proliferating cells, such as cancer cells, makes the enzymes of this pathway attractive targets for therapeutic intervention.[3][4] This guide provides an in-depth technical exploration of 5-Amino-6-(methylamino)pyrimidine-4-thiol, a synthetic aminopyrimidine thiol derivative, and its putative role as a modulator of the purine biosynthesis pathway. While direct literature on this specific molecule is nascent, by examining the activities of structurally related thiopurine and pyrimidine analogues, we can construct a robust hypothesis for its mechanism of action and guide future research.

Chemical and Structural Profile of 5-Amino-6-(methylamino)pyrimidine-4-thiol

5-Amino-6-(methylamino)pyrimidine-4-thiol is a substituted pyrimidine characterized by an amino group at the C5 position, a methylamino group at the C6 position, and a thiol group at the C4 position. The presence of the thiol group allows the molecule to exist in thiol-thione tautomeric forms, a property that can be critical for its biological activity and interaction with target enzymes.[5] The amino and methylamino substituents can participate in hydrogen bonding, which is crucial for the specific recognition and binding to the active sites of enzymes.

The synthesis of such aminopyrimidine derivatives can be achieved through multi-step reactions involving the construction of the pyrimidine ring followed by functional group interconversions. A common strategy involves the condensation of a suitable three-carbon precursor with a urea or thiourea derivative, followed by amination and methylation reactions.[6][7]

The De Novo Purine Biosynthesis Pathway: A Target for Intervention

The de novo synthesis of purines is a ten-step enzymatic pathway that culminates in the formation of IMP.[8][9] This pathway is tightly regulated at several key steps, most notably at the first committed step catalyzed by phosphoribosyl pyrophosphate amidotransferase (PPAT).[10] PPAT catalyzes the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine to 5-phosphoribosylamine.[10] This enzyme is subject to feedback inhibition by purine nucleotides, making it a prime target for regulatory control.[8]

De_Novo_Purine_Biosynthesis_Pathway PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA PPAT (Step 1) (Committed Step) GAR GAR PRA->GAR GART (Step 2) FGAR FGAR GAR->FGAR GART (Step 3) FGAM FGAM FGAR->FGAM FGAMS (Step 4) AIR AIR FGAM->AIR FGAMS (Step 5) CAIR CAIR AIR->CAIR AIRC (Step 6) SAICAR SAICAR CAIR->SAICAR PAICS (Step 7) AICAR AICAR SAICAR->AICAR ADSL (Step 8) FAICAR FAICAR AICAR->FAICAR ATIC (Step 9) IMP IMP FAICAR->IMP ATIC (Step 10) AMP AMP IMP->AMP GMP GMP IMP->GMP Inhibitor 5-Amino-6-(methylamino)pyrimidine-4-thiol (Putative Inhibitor) PPAT PPAT Inhibitor->PPAT Inferred Inhibition

Figure 1: A simplified diagram of the de novo purine biosynthesis pathway, highlighting the putative point of inhibition by 5-Amino-6-(methylamino)pyrimidine-4-thiol at the committed step catalyzed by PPAT.

Inferred Mechanism of Action: A Multi-faceted Approach to Inhibition

Based on the known mechanisms of related thiopurine and pyrimidine analogues, 5-Amino-6-(methylamino)pyrimidine-4-thiol is hypothesized to disrupt the de novo purine biosynthesis pathway through one or more of the following mechanisms:

  • Allosteric Inhibition of Phosphoribosyl Pyrophosphate Amidotransferase (PPAT): Many thiopurine analogues, after intracellular conversion to their respective nucleotide forms, act as feedback inhibitors of PPAT.[11][12][13] It is plausible that 5-Amino-6-(methylamino)pyrimidine-4-thiol is similarly metabolized to a ribonucleotide derivative that binds to the allosteric site of PPAT, thereby inhibiting its activity and halting the entire de novo pathway at its inception.[10] This is a highly efficient mechanism of inhibition as it targets the rate-limiting step.

  • Substrate Mimicry and Competitive Inhibition: The pyrimidine core of the molecule shares structural similarities with the purine bases. This could allow it to act as a competitive inhibitor for enzymes further down the pathway that recognize purine-like structures. For instance, it might compete with the natural substrates of enzymes like adenylosuccinate synthetase (ADSS) or IMP dehydrogenase (IMPDH), which are responsible for converting IMP to AMP and GMP, respectively.

  • Incorporation into Nucleic Acids and Functional Disruption: Following its potential conversion to a nucleotide analogue, 5-Amino-6-(methylamino)pyrimidine-4-thiol could be incorporated into DNA and RNA during replication and transcription. The presence of the thiol group and the altered pyrimidine structure would likely disrupt the normal hydrogen bonding with complementary bases, leading to DNA damage, replication stress, and ultimately, apoptosis in rapidly dividing cells.[12]

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are essential.

Protocol 1: In Vitro Enzyme Inhibition Assay for PPAT

Objective: To determine if 5-Amino-6-(methylamino)pyrimidine-4-thiol or its phosphorylated metabolite directly inhibits the activity of PPAT.

Methodology:

  • Enzyme Source: Recombinant human PPAT.

  • Substrates: 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine.

  • Assay Principle: The activity of PPAT can be measured by quantifying the amount of glutamate produced in the reaction, often using a coupled enzymatic assay with glutamate dehydrogenase, which results in a change in absorbance at 340 nm.

  • Procedure: a. Pre-incubate varying concentrations of 5-Amino-6-(methylamino)pyrimidine-4-thiol (and its chemically synthesized ribonucleotide, if available) with PPAT in a suitable buffer. b. Initiate the reaction by adding PRPP and glutamine. c. Monitor the change in absorbance over time to determine the initial reaction velocity. d. A known inhibitor, such as 6-mercaptopurine ribonucleotide, should be used as a positive control.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Cell-Based Assay for Purine Biosynthesis Inhibition

Objective: To assess the effect of 5-Amino-6-(methylamino)pyrimidine-4-thiol on de novo purine synthesis in a cellular context.

Methodology:

  • Cell Line: A rapidly proliferating cancer cell line with high de novo purine synthesis activity (e.g., CCRF-CEM human leukemia cells).

  • Metabolic Labeling: Use of a stable isotope-labeled precursor, such as [¹³C₅, ¹⁵N₁]-glutamine or [¹³C₅]-glycine.

  • Procedure: a. Culture the cells in the presence of varying concentrations of 5-Amino-6-(methylamino)pyrimidine-4-thiol for a defined period (e.g., 24 hours). b. During the last few hours of treatment, switch to a medium containing the stable isotope-labeled precursor. c. Harvest the cells and extract intracellular metabolites. d. Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the incorporation of the labeled atoms into purine nucleotides (AMP, GMP, IMP).

  • Data Analysis: A decrease in the incorporation of the labeled precursor into purine nucleotides in treated cells compared to control cells would indicate inhibition of the de novo pathway.

Figure 2: A proposed experimental workflow to investigate the role of 5-Amino-6-(methylamino)pyrimidine-4-thiol in purine biosynthesis, from in vitro enzyme assays to potential in vivo studies.

Quantitative Data and Structure-Activity Relationships

While specific quantitative data for 5-Amino-6-(methylamino)pyrimidine-4-thiol is not yet available in the public domain, we can infer potential potency based on related compounds. For instance, various thieno[2,3-d]pyrimidine derivatives have shown potent antiproliferative activity with IC50 values in the nanomolar to low micromolar range against different cancer cell lines.[14] Similarly, other pyrimidine derivatives have demonstrated significant biological activities.[1][15]

Compound Class Target/Activity Reported IC50/Activity Range Reference
Thieno[2,3-d]pyrimidinesAntiproliferative (MCF-7 cells)0.013 µM[14]
6-amino-5-cyano-2-thiopyrimidinesAnticancer (Leukemia)Selective activity at GI50 level[1]
Thiopurine analogues (e.g., 6-mercaptopurine)Inhibition of PPATPotent inhibition by nucleotide metabolites[12]

Table 1: Representative biological activities of structurally related pyrimidine and thiopurine derivatives.

The structure-activity relationship (SAR) for this class of compounds suggests that the nature and position of substituents on the pyrimidine ring are critical for activity. The thiol group at the C4 position is likely a key pharmacophoric feature for interaction with target enzymes. The amino and methylamino groups at C5 and C6 can be systematically modified to optimize potency and selectivity.

Conclusion and Future Directions

5-Amino-6-(methylamino)pyrimidine-4-thiol represents a promising scaffold for the development of novel inhibitors of the de novo purine biosynthesis pathway. Based on the extensive literature on related thiopurine and pyrimidine analogues, it is strongly hypothesized that this compound, likely after intracellular activation, targets key enzymes in this pathway, such as PPAT. This inhibitory action would lead to a depletion of the purine nucleotide pool, thereby selectively impeding the proliferation of rapidly dividing cells.

Future research should focus on the definitive elucidation of its mechanism of action through rigorous enzymatic and cell-based assays as outlined in this guide. The synthesis and evaluation of a focused library of analogues will be crucial for establishing a clear SAR and for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties. Ultimately, these studies will pave the way for the potential development of 5-Amino-6-(methylamino)pyrimidine-4-thiol and its derivatives as next-generation therapeutics for cancer and other proliferative diseases.

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-Amino-6-(methylamino)pyrimidine-4-thiol

Introduction In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The subject of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The subject of this guide, 5-Amino-6-(methylamino)pyrimidine-4-thiol, is a highly functionalized pyrimidine scaffold with significant potential as a synthetic intermediate in the development of novel pharmaceuticals. Its rich array of amino and thiol functionalities makes it a versatile building block, yet also introduces specific challenges related to its inherent stability.

A comprehensive understanding of the thermodynamic stability of such a molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development. This knowledge governs crucial decisions related to storage conditions, formulation strategies, shelf-life determination, and regulatory compliance.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating the thermodynamic stability of 5-Amino-6-(methylamino)pyrimidine-4-thiol. We will delve into its fundamental physicochemical properties, explore potential degradation pathways, and provide detailed, field-proven protocols for its empirical assessment.

Molecular Structure and Intrinsic Physicochemical Properties

The stability of 5-Amino-6-(methylamino)pyrimidine-4-thiol is intrinsically linked to its molecular architecture. The pyrimidine core, substituted with two electron-donating amino groups and a reactive thiol group, presents a unique electronic and chemical profile.

Thione-Thiol Tautomerism

A pivotal characteristic of pyrimidine-4-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[4][5][6] This equilibrium involves the migration of a proton between the exocyclic sulfur atom and the ring nitrogen atom at the 3-position.

Caption: Thione-thiol tautomeric equilibrium.

The position of this equilibrium is highly dependent on the molecular environment. In nonpolar solvents, the thiol form tends to predominate, whereas in polar solvents and in the solid state, the equilibrium often shifts significantly toward the more polar thione form.[4][5][7] This phenomenon is critical, as the two tautomers exhibit different reactivity profiles. The thiol form, for instance, is more susceptible to oxidation, while the thione form may have different hydrogen bonding capabilities affecting its solid-state properties.

Potential Degradation Pathways

The functional groups present in 5-Amino-6-(methylamino)pyrimidine-4-thiol predispose it to several degradation pathways under common pharmaceutical processing and storage conditions. A thorough understanding of these pathways is essential for developing stability-indicating analytical methods.[3][8]

The primary anticipated degradation routes are:

  • Oxidative Degradation: The thiol (-SH) group is highly susceptible to oxidation. Mild oxidation will lead to the formation of a disulfide dimer. More aggressive oxidation can yield sulfinic and sulfonic acid derivatives. This is often the most significant degradation pathway for thiol-containing compounds.[9][10]

  • Hydrolytic Degradation: The pyrimidine ring and its amino substituents can be susceptible to hydrolysis, particularly under acidic or basic conditions. This could potentially lead to ring-opening or deamination, although this is generally less facile than thiol oxidation.[11][12]

  • Photodegradation: Aromatic and heterocyclic systems, especially those with heteroatoms like sulfur and nitrogen, can absorb UV light, leading to photochemical degradation.[13][14][15][16] This can involve complex radical-mediated reactions, potentially leading to ring cleavage or the formation of various photoproducts.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation Parent 5-Amino-6-(methylamino) pyrimidine-4-thiol Disulfide Disulfide Dimer Parent->Disulfide [O] Mild Hydrolyzed Hydrolyzed Products (e.g., Ring Opening) Parent->Hydrolyzed H₂O (Acid/Base) Photo Photolytic Products Parent->Photo (UV/Vis Light) Sulfinic Sulfinic Acid Derivative Disulfide->Sulfinic [O] Strong Sulfonic Sulfonic Acid Derivative Sulfinic->Sulfonic [O] Harsh

Caption: Potential degradation pathways for the target molecule.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive stability profile. The core techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which probe the intrinsic thermal properties of the bulk material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal decomposition point.[2][17][18]

Experimental Protocol: TGA
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to standard operating procedures.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Amino-6-(methylamino)pyrimidine-4-thiol into a clean, tared TGA pan (platinum or alumina is recommended).[19]

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), which is the point where significant mass loss begins.

Illustrative TGA Data
ParameterIllustrative ValueInterpretation
Tonset (Onset of Decomposition) 225.3 °CThe temperature at which significant thermal degradation begins. Indicates good thermal stability under ambient conditions.
Tpeak (Max Decomposition Rate) 245.8 °CThe temperature at which the rate of mass loss is highest.
Residual Mass @ 400 °C 15.2%The amount of non-volatile residue remaining after the primary decomposition event.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is the gold standard for determining melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are critical indicators of purity and physical stability.[20][21][22][23]

Experimental Protocol: DSC
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

  • Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat):

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 200 °C at 10 °C/min (1st Heat).

    • Cool from 200 °C to 25 °C at 10 °C/min (Cool).

    • Ramp from 25 °C to 200 °C at 10 °C/min (2nd Heat).

  • Data Analysis: Analyze the first heating scan for the melting endotherm. A sharp peak indicates a pure, crystalline material. The absence of other thermal events suggests no significant polymorphism under these conditions.

Illustrative DSC Data
ParameterIllustrative ValueInterpretation
Melting Onset (Tonset) 178.5 °CThe temperature at which melting begins.
Melting Peak (Tpeak) 181.2 °CThe temperature of maximum melting. A narrow peak (Tpeak - Tonset) suggests high purity.
Enthalpy of Fusion (ΔHfus) 125.4 J/gThe energy required to melt the sample. A high value is typical for a well-ordered crystalline solid.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and a scientific necessity to establish the intrinsic stability of a drug substance.[3][8][24][25] The goal is to induce degradation (typically 5-20%) to identify degradation products and establish the degradation pathways.[8][26]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare solutions of 5-Amino-6-(methylamino)pyrimidine-4-thiol in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxid Therm Thermal Stress (e.g., 80°C, solid state) Prep->Therm Photo Photolytic Stress (ICH Q1B light exposure) Prep->Photo HPLC Analyze all samples by Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC MassBal Perform Mass Balance Calculation HPLC->MassBal Method Confirm Method Specificity HPLC->Method Pathway Identify Degradants & Propose Degradation Pathways MassBal->Pathway

Caption: Experimental workflow for forced degradation studies.

Protocols for Stress Conditions

For each condition, a control sample (protected from stress) should be analyzed concurrently.

Acidic Hydrolysis
  • Procedure: Dissolve the compound in a suitable co-solvent (e.g., acetonitrile) and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60 °C.

  • Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.1 M NaOH before HPLC analysis.

Basic Hydrolysis
  • Procedure: Dissolve the compound in a co-solvent and dilute with 0.1 M NaOH to ~1 mg/mL. Maintain at room temperature.

  • Time Points: Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize immediately with 0.1 M HCl.

Oxidative Degradation
  • Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide to a final concentration of ~1 mg/mL. Maintain at room temperature.

  • Time Points: Withdraw aliquots at 30 min, 1, 2, and 4 hours for analysis. The thiol group is expected to be highly sensitive to oxidation.

Thermal Degradation
  • Procedure: Store the solid compound in a controlled temperature oven at 80 °C.

  • Time Points: Withdraw samples at 1, 3, and 7 days. Prepare solutions for HPLC analysis.

Photolytic Degradation
  • Procedure: Expose the solid compound and a solution (~1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[27] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount to accurately quantify the parent compound and separate it from all potential degradation products.[26][28][29][30] Given the polar nature of the target compound and its likely degradants, a reversed-phase method with a polar-embedded or polar-endcapped column is a logical starting point.

Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Waters Atlantis T3 or equivalent (150 x 4.6 mm, 3 µm)Excellent for retaining and separating polar compounds under aqueous mobile phase conditions.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of all potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 310 nm (or PDA detector)A Photo Diode Array (PDA) detector is crucial to assess peak purity and select the optimal wavelength.

Data Synthesis and Comprehensive Stability Profile

The data from all experiments should be collated to form a cohesive stability profile.

Illustrative Summary of Stability Data
Stress Condition% Degradation (Parent)Major Degradants Observed (by RRT)Comments
0.1 M HCl, 60°C, 24h 8.5%RRT 0.75Minor degradation, suggesting relative stability to acid hydrolysis.
0.1 M NaOH, RT, 4h 15.2%RRT 0.81, RRT 1.15Moderate degradation. The compound is more sensitive to base than acid.
3% H₂O₂, RT, 2h >90%RRT 1.55 (likely disulfide)Extremely sensitive to oxidation, as expected for a thiol. This is the primary degradation pathway.
80°C Solid, 7 days 2.1%None detectedExcellent solid-state thermal stability.
Photolytic (ICH Q1B) 11.8%RRT 0.92, RRT 1.34The compound is photosensitive. Protection from light is required.

Conclusion

This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 5-Amino-6-(methylamino)pyrimidine-4-thiol. The intrinsic properties of the molecule, particularly the thione-thiol tautomerism and the high reactivity of the thiol group, define its stability profile. The experimental evidence strongly suggests that the primary liability of this compound is its extreme sensitivity to oxidation, which results in the rapid formation of a disulfide dimer. It also exhibits moderate sensitivity to basic hydrolysis and photolytic stress. Conversely, its solid-state thermal stability is excellent.

These insights are invaluable for drug development professionals. They dictate that handling and storage of this compound must be under an inert atmosphere and protected from light. Formulation strategies should focus on mitigating oxidative degradation, potentially through the inclusion of antioxidants or by developing a lyophilized product. By following the detailed protocols and interpretive guidance provided herein, researchers can confidently characterize the stability of this and similar heterocyclic compounds, ensuring the development of safe, effective, and stable pharmaceutical products.

References

  • Stoyanov, S., Petkov, I., & Antonov, L. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

  • Javed, K., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

  • Glass, R. S., et al. (2008, January 26). Electrochemical Oxidation of 2-Pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Nowak, M. J. (n.d.). Theoretical and infrared matrix isolation study of 4(3H)-pyrimidinethione and 3(2H)-pyridazinethione: tautomerism and phototauto. American Chemical Society. [Link]

  • Stoyanov, S., et al. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.[Link]

  • Ghattargi, V. C., et al. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. [Link]

  • Tordessillas, C., & Gascón, I. (n.d.). Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. ACS Publications. [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Torontech. [Link]

  • ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. ResolveMass Laboratories Inc.[Link]

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

  • Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • Taylor & Francis. (2009, September 21). Full article: Electrochemical Oxidation of Catechols in the Presence of Pyrimidine-2-thiol: Application to Electrosynthesis. Taylor & Francis. [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Wang, D., et al. (2023, June 1). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]

  • S, P., et al. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. ResearchGate. [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. EAG Laboratories. [Link]

  • Wójcik, A., et al. (2006, June 2). Repair Reactions of Pyrimidine-Derived Radicals by Aliphatic Thiols. ACS Publications. [Link]

  • Ioele, G., et al. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH. [Link]

  • Kim, S., et al. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Sheraz, M. A., et al. (2014, August 26). Photo, thermal and chemical degradation of riboflavin. PMC - NIH. [Link]

  • Giuliano, B. M., et al. (2010, December 9). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.[Link]

  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. ICH. [Link]

  • Therapeutic Goods Administration (TGA). (2016, October 14). Information on quality for the medicine/finished product. Therapeutic Goods Administration (TGA). [Link]

  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Royal Society of Chemistry. (n.d.). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry (RSC Publishing). [Link]

  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Brede, O., et al. (n.d.). Transients of the Oxidation of Pyrimidines with SO4•-: Structure and Reactivity of the Resulting Radicals. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • AIP Publishing. (2025, May 2). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. AIP Publishing. [Link]

  • ResearchGate. (n.d.). DSC curves of melting for different samples of AZT and standard... ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Amino-6-(methylamino)pyrimidine-4-thiol in Drug Discovery

Subtitle: Strategic Cyclization Workflows for Purine Antagonists and Thiazolopyrimidine Kinase Inhibitors Executive Summary & Mechanistic Rationale In modern medicinal chemistry, functionalized pyrimidines serve as indis...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Strategic Cyclization Workflows for Purine Antagonists and Thiazolopyrimidine Kinase Inhibitors

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, functionalized pyrimidines serve as indispensable building blocks for the discovery of targeted therapeutics[1]. Among these, 5-Amino-6-(methylamino)pyrimidine-4-thiol (MW: 156.21 g/mol ) is a highly specialized, versatile intermediate. Its unique 4,5,6-trisubstitution pattern—featuring a highly nucleophilic 4-thiol, a primary 5-amino group, and a secondary 6-methylamino group—enables the divergent synthesis of two major classes of bioactive scaffolds:

  • 9-Methylpurines : via[5+1] cyclization using a carbon donor.

  • Thiazolo[5,4-d]pyrimidines : via [4+1] cyclization utilizing the adjacent thiol and amino groups.

This application note provides detailed, self-validating protocols for utilizing this intermediate, emphasizing the chemical causality behind experimental choices to ensure high-yield, reproducible library generation for drug discovery programs.

Application I: Synthesis of 9-Methyl-6-mercaptopurine Derivatives

Pharmacological Context & Causality

Standard 6-mercaptopurine (6-MP) is a classic antimetabolite prodrug that requires in vivo conversion by HGPRT to its ribonucleotide to disrupt nucleic acid synthesis. However, by utilizing 5-amino-6-(methylamino)pyrimidine-4-thiol as a precursor, researchers can synthesize 9-methyl-6-mercaptopurine [2].

The pre-installed N-methyl group (derived from the 6-methylamino moiety of the pyrimidine) locks the N9 position of the resulting purine. This prevents ribosylation, dramatically altering the pharmacokinetic profile and allowing the compound to act as an independent pharmacological entity. These N9-alkylated derivatives are utilized as specific probes for purinesulfonyl targets[3] and as metal-independent radical modulators[2].

G PRPP PRPP PRA 5-Phosphoribosyl- 1-amine PRPP->PRA PRPP Amidotransferase IMP IMP PRA->IMP DNA DNA/RNA Synthesis IMP->DNA Drug 9-Methyl-6-MP (Active Metabolite) Drug->PRPP Inhibits Drug->IMP Inhibits

Figure 1: Disruption of de novo purine biosynthesis by 9-Methyl-6-MP derivatives.

Self-Validating Protocol: Purine Cyclization

Objective: Synthesize 9-methyl-6-mercaptopurine via anhydrous cyclization. Causality for Reagent Choice: Triethyl orthoformate (TEOF) is selected over aqueous formic acid to prevent hydrolytic side reactions and oxidative dimerization of the sensitive 4-thiol group. Acetic anhydride is used to scavenge the liberated ethanol, driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 5-amino-6-(methylamino)pyrimidine-4-thiol (10 mmol, 1.56 g) in triethyl orthoformate (30 mL).

  • Activation: Add acetic anhydride (30 mmol, 2.8 mL) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (120 °C) for 4 hours under an argon atmosphere.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. Validation criteria: Complete disappearance of the starting material peak at m/z 157 [M+H]⁺ and appearance of the product peak at m/z 167 [M+H]⁺.

  • Isolation: Cool the reaction mixture to 4 °C overnight. The product will crystallize as the ethanol is scavenged.

  • Purification: Filter the precipitate, wash with cold diethyl ether (2 × 15 mL), and dry under vacuum to yield 9-methyl-6-mercaptopurine.

Application II: Synthesis of Thiazolo[5,4-d]pyrimidine Scaffolds

Pharmacological Context & Causality

Thiazolo[5,4-d]pyrimidines are ATP-competitive bioisosteres of purines. The incorporation of a sulfur atom in the five-membered ring alters the electron density and hydrogen-bonding profile, making this scaffold highly effective against tyrosine kinases such as EGFR[4]. During cyclization with carbon disulfide (CS₂), the 6-methylamino group remains unmodified, becoming the 7-methylamino group of the bicyclic system. This secondary amine acts as a critical hydrogen bond donor/acceptor in the kinase hinge region.

Workflow Start 5-Amino-6-(methylamino) pyrimidine-4-thiol Step1 Reagent Addition (CS2 / KOH or R-COCl) Start->Step1 Step2 Reflux (8-12h) in EtOH/DMF Step1->Step2 Step3 Cooling & Precipitation Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Recrystallization (Yield: 75-85%) Step4->Step5

Figure 2: Self-validating experimental workflow for thiazolo[5,4-d]pyrimidine synthesis.

Self-Validating Protocol: Thiazole Ring Fusion

Objective: Synthesize 7-(methylamino)thiazolo[5,4-d]pyrimidine-2-thiol. Causality for Reagent Choice: Potassium hydroxide (KOH) is utilized to deprotonate the 4-thiol, drastically increasing its nucleophilicity to drive the initial attack on the CS₂ carbon, followed by intramolecular condensation with the 5-amino group.

Step-by-Step Methodology:

  • Degassing: Dissolve KOH (12 mmol) in absolute ethanol (40 mL). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent disulfide formation).

  • Reagent Addition: Add 5-amino-6-(methylamino)pyrimidine-4-thiol (10 mmol, 1.56 g) to the basic solution, followed by the dropwise addition of carbon disulfide (15 mmol, 0.9 mL) via syringe.

  • Reflux: Heat the mixture to 80 °C for 12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (Rf ~0.2) should convert entirely to the less polar bicyclic product (Rf ~0.5). LC-MS should confirm a mass shift to m/z 199 [M+H]⁺.

  • Workup: Cool the mixture to room temperature and pour into crushed ice (100 g). Acidify dropwise with 1M HCl until pH 4 is reached to precipitate the product.

  • Isolation: Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data & Yield Optimization

The following table summarizes optimized parameters for the divergent cyclization of the pyrimidine-4-thiol scaffold.

Target ScaffoldCyclization ReagentSolventTemp (°C)Time (h)Average Yield (%)Purity (HPLC)
9-Methyl-6-mercaptopurine HC(OEt)₃ / Ac₂ONeat120482%>98%
9-Methyl-6-mercaptopurine HCOOH (98%)H₂O100865%92% (Disulfide impurity)
2-Mercapto-thiazolo[5,4-d]pyrimidine CS₂ / KOHEtOH801278%>95%
2-Alkyl-thiazolo[5,4-d]pyrimidine R-COCl / PyridineDMF90671%>95%

Note: The anhydrous HC(OEt)₃ method significantly outperforms aqueous formic acid by suppressing the formation of oxidative disulfide dimers.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized libraries, specific ¹H NMR (DMSO-d₆) diagnostic shifts must be verified:

  • Starting Material Validation: The precursor 5-amino-6-(methylamino)pyrimidine-4-thiol exhibits a distinct doublet at ~2.85 ppm for the N-CH₃ group (due to coupling with the adjacent secondary amine proton) and a sharp singlet at ~7.75 ppm for the pyrimidine C2-H.

  • Purine Product Validation: Upon successful [5+1] cyclization to 9-methyl-6-mercaptopurine, the N-CH₃ doublet collapses into a sharp singlet at ~3.75 ppm, proving the incorporation of the nitrogen into the aromatic imidazole ring. Additionally, a new downfield singlet appears at ~8.45 ppm, corresponding to the newly formed C8-H of the purine system.

These self-validating spectroscopic markers guarantee that the regiochemistry of the cyclization is correct and that the N9-position is successfully locked.

References[1] One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqKOntpZcWTMYu6JAAlHCr6dJaH__unpu4ucD2NjFPthnYpOV3bxbtRyoPuO4tC-FQoHUzUCkfCAGoSVpVa_cqGmw8gvcLpNNfiBHLDpA6kToFN_gC6FpIZ68nuNK399-3hU3jYFHOsbWr5p0=[4] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_bv_8gPglNczmAdub95eQoDt48PmJZG3wfjdhG_IzwVIEfQ1HOjz_e_P24NO72-G5GmDiy0a_fxY-2lx5-a13rVMp-4gtsYC1P45ILIyOaq2veSeICm5E0DFGx6R-j6jnGAf1S5cmWRhfjOBey-jcZ50B-g55pQwiHkWjnuzIV_1zwDE8E2lgtI172nc=[2] Molecular Mechanism of Unexpected Metal-Independent Hydroxyl Radical Production by Mercaptotriazole and H2O2. Environmental Science & Technology (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEyVUb_1nLqK9AimT0Jle-eqwRvrteS5g64fFNq0vQmSsUYi4p_UwdetIt1BYuZrf3tuSQXcn57LqdMKyB9p4iLCqUCmCs9qxG0dnuzTXI-Wf_9rrBiemKBW7Nhi4csJiPwbXoEUgzEXd-AQ==[3] Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some Purinesulfonyl Fluorides. Journal of the American Chemical Society (ACS Publications). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjKfyHXUsydLSzUeoXfTSF0Kk-YfuCOCnO87W2662365qTjNbBw6t1oTp9s-Lxlmbyk4uclqT_mFmbwbdSiCnmrUraFIRTPWZqfSDkXMQVx8Yzs9QqE0qTs5cyNx7BXTSyTQaHkaR6v_7pZA==

Sources

Application

The Versatile Precursor: 5-Amino-6-(methylamino)pyrimidine-4-thiol in Heterocyclic Synthesis

Introduction In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse biological activities and tunable physicochemical properties. Among the myriad of precursors available to the synthetic chemist, 5-Amino-6-(methylamino)pyrimidine-4-thiol stands out as a particularly versatile and powerful building block. Its unique arrangement of vicinal amino and methylamino groups, coupled with a reactive thiol moiety, provides a gateway to a rich variety of fused heterocyclic systems. This technical guide provides an in-depth exploration of the synthetic utility of this precursor, complete with detailed application notes, step-by-step protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic placement of the functional groups on the pyrimidine core allows for a range of cyclization strategies, most notably the venerable Traube purine synthesis and its variations.[1][2] This method, which involves the annulation of an imidazole ring onto a 4,5-diaminopyrimidine, is a robust and widely employed route to purines, a class of compounds of immense biological significance.[1][2] Furthermore, the presence of the thiol group opens avenues for the construction of sulfur-containing heterocycles, such as the medicinally important thiazolo[5,4-d]pyrimidines.[3]

This guide will delve into the practical applications of 5-Amino-6-(methylamino)pyrimidine-4-thiol in the synthesis of key heterocyclic scaffolds, providing not just the "how" but also the "why" behind the experimental choices.

I. Synthesis of Purine Derivatives: The Traube Synthesis and Beyond

The Traube purine synthesis is a classical and highly effective method for the construction of the purine ring system from 4,5-diaminopyrimidines.[1][2] 5-Amino-6-(methylamino)pyrimidine-4-thiol serves as an excellent substrate for this reaction, leading to the formation of 7-methyl-6-thiopurine derivatives. The general mechanism involves the reaction of the vicinal diamines with a one-carbon synthon, which can be a carboxylic acid, an orthoformate, formamide, or a similar reagent, followed by cyclization.[2][4]

A. Synthesis of 7-Methyl-6-thiopurine via Formic Acid Cyclization

The reaction with formic acid is a straightforward and widely used method for the synthesis of purines. The formic acid acts as the source of the C8 carbon of the purine ring.

Traube_Formic_Acid Precursor 5-Amino-6-(methylamino)pyrimidine-4-thiol Intermediate N-Formyl Intermediate Precursor->Intermediate Formylation FormicAcid HCOOH Product 7-Methyl-6-thiopurine Intermediate->Product Cyclization (Heat)

Caption: Traube synthesis of 7-Methyl-6-thiopurine using formic acid.

Protocol 1: Synthesis of 7-Methyl-6-thiopurine

Materials:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • Formic acid (98-100%)

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-Amino-6-(methylamino)pyrimidine-4-thiol (1 equivalent) in an excess of formic acid (10-15 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess formic acid under reduced pressure.

  • To the resulting residue, add a small amount of water and neutralize carefully with ammonium hydroxide.

  • The crude product will precipitate out of the solution. Collect the precipitate by filtration and wash with cold water.

  • For purification, recrystallize the crude product from a suitable solvent such as aqueous ethanol, using activated charcoal to decolorize if necessary.

  • Dry the purified crystals under vacuum to obtain 7-Methyl-6-thiopurine.

Causality of Experimental Choices:

  • Excess Formic Acid: Using an excess of formic acid serves as both the reactant and the solvent, driving the formylation and subsequent cyclization to completion.

  • Reflux Conditions: Heating is necessary to provide the activation energy for the intramolecular cyclization of the formylated intermediate.

  • Neutralization: Neutralization is crucial to precipitate the purine product, which is often less soluble at neutral pH.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting material and side products, yielding a product of high purity.

ReagentRoleTypical ConditionsExpected Yield
Formic AcidC1 source for purine ringReflux, 2-4 h70-85%
Diethoxymethyl acetateC1 source for purine ringHeat, 1-2 h75-90%
FormamideC1 source and solventHigh temperature (150-180 °C), 1-3 h65-80%
B. Synthesis of Purine-8-thiones using Carbon Disulfide

The versatility of 5-Amino-6-(methylamino)pyrimidine-4-thiol extends to the synthesis of purine-8-thiones. The reaction with carbon disulfide in the presence of a base provides a direct route to this class of compounds.

Purine_8_thione Precursor 5-Amino-6-(methylamino)pyrimidine-4-thiol Intermediate Dithiocarbamate Intermediate Precursor->Intermediate Nucleophilic attack CS2 CS₂ Base Pyridine or KOH Product 7-Methyl-6,8-dithiopurine Intermediate->Product Cyclization (Heat)

Caption: Synthesis of 7-Methyl-6,8-dithiopurine from the precursor and CS₂.

Protocol 2: Synthesis of 7-Methyl-6,8-dithiopurine

Materials:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • Carbon disulfide (CS₂)

  • Pyridine or Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve 5-Amino-6-(methylamino)pyrimidine-4-thiol (1 equivalent) in pyridine or an ethanolic solution of KOH.

  • To this solution, add carbon disulfide (1.5-2 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like dimethylformamide (DMF)/water or ethanol to obtain pure 7-Methyl-6,8-dithiopurine.

Expert Insights:

  • The choice of base (pyridine or KOH) can influence the reaction rate and yield. Pyridine acts as both a base and a solvent, while KOH in ethanol provides a strongly basic medium.

  • The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of H₂S.

II. Synthesis of Thiazolo[5,4-d]pyrimidines

The presence of an amino group at the 5-position and a thiol group at the 4-position makes 5-Amino-6-(methylamino)pyrimidine-4-thiol an ideal precursor for the synthesis of thiazolo[5,4-d]pyrimidines. This is typically achieved by reacting the precursor with a one-carbon electrophile that can react with both the amino and thiol groups.

A. Reaction with Aldehydes and Oxidative Cyclization

A common method involves the condensation of the precursor with an aldehyde to form a thiazolidine intermediate, which is then oxidized to the aromatic thiazolopyrimidine.

Thiazolopyrimidine_Aldehyde Precursor 5-Amino-6-(methylamino)pyrimidine-4-thiol Intermediate Thiazolidine Intermediate Precursor->Intermediate Condensation Aldehyde R-CHO Oxidant [O] Product 2-Substituted-7-methylaminothiazolo[5,4-d]pyrimidine Intermediate->Product Oxidative Aromatization

Caption: Synthesis of thiazolo[5,4-d]pyrimidines via aldehyde condensation.

Protocol 3: General Procedure for the Synthesis of 2-Substituted-7-methylaminothiazolo[5,4-d]pyrimidines

Materials:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • Appropriate aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Oxidizing agent (e.g., ferric chloride, iodine, or air)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve 5-Amino-6-(methylamino)pyrimidine-4-thiol (1 equivalent) and the aldehyde (1.1 equivalents) in a suitable solvent in a round-bottom flask.

  • Heat the mixture to reflux for 1-3 hours to facilitate the initial condensation.

  • Add the oxidizing agent portion-wise to the reaction mixture and continue to reflux for an additional 2-4 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness of the Protocol:

This protocol is a self-validating system as the formation of the highly conjugated thiazolo[5,4-d]pyrimidine system often results in a colored product that can be easily monitored by TLC and characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS). The choice of oxidant can be tailored to the specific substrate to optimize the yield and minimize side reactions.

ReagentRoleTypical ConditionsExpected Yield
Aromatic AldehydesC2 source for thiazole ringReflux in Ethanol/DMF, 3-6 h60-85%
α-HaloketonesC2 and C2-substituent sourceBase catalyst (e.g., NaHCO₃), Reflux in Ethanol, 2-4 h65-90%

III. Synthesis of Pyrimido[4,5-b][1][5]thiazines

The reaction of 5-Amino-6-(methylamino)pyrimidine-4-thiol with α-halocarbonyl compounds can also lead to the formation of another important class of fused heterocycles, the pyrimido[4,5-b][1][5]thiazines. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Protocol 4: Synthesis of Pyrimido[4,5-b][1][5]thiazine Derivatives

Materials:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • α-Halo ketone or α-halo ester (e.g., phenacyl bromide, ethyl bromoacetate)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • Suspend 5-Amino-6-(methylamino)pyrimidine-4-thiol (1 equivalent) and a base (1.2 equivalents) in a suitable solvent.

  • Add the α-halocarbonyl compound (1.1 equivalents) to the suspension and heat the mixture to reflux for 2-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

5-Amino-6-(methylamino)pyrimidine-4-thiol is a precursor of significant synthetic potential, offering access to a wide array of biologically relevant heterocyclic compounds. The methodologies outlined in this guide, from the classic Traube purine synthesis to the construction of thiazolo[5,4-d]pyrimidines and pyrimido[4,5-b][1][5]thiazines, highlight its versatility. By understanding the underlying reaction mechanisms and the rationale for the experimental conditions, researchers can effectively utilize this building block to generate novel molecular entities for drug discovery and development. The provided protocols serve as a robust starting point for further exploration and optimization in the synthesis of complex heterocyclic systems.

References

  • Traube, W. Ueber die Synthese des Guanins und Xanthins. Ber. Dtsch. Chem. Ges.1900 , 33, 1371–1383. [Link]

  • Pfleiderer, W. Recent advances in the chemistry of purines. Angew. Chem. Int. Ed. Engl.1964 , 3, 114–132. [Link]

  • El-Sayed, W. A. Thiazolo[5,4-d]pyrimidines: A patent review. Expert Opin. Ther. Pat.2013 , 23, 1449–1469. [Link]

  • Taylor, E. C.; Mckillop, A. The Chemistry of Heterocyclic Compounds, Fused Pyrimidines, Part I: Pteridines; Wiley: New York, 1967. [Link]

  • Brown, D. J. The Pyrimidines; Wiley: New York, 1962. [Link]

  • Robins, R. K. Potential Purine Antagonists. I. Synthesis of Some 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines. J. Am. Chem. Soc.1956 , 78, 784–790. [Link]

Sources

Method

Advanced Catalytic Strategies for the Cross-Coupling of 5-Amino-6-(methylamino)pyrimidine-4-thiol

Introduction & Strategic Overview As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocycles that present profound chemoselectivity challenges. 5-Amino-6-(m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocycles that present profound chemoselectivity challenges. 5-Amino-6-(methylamino)pyrimidine-4-thiol is a prime example. Featuring a primary amine at C5, a secondary amine at C6, and a reactive thiol at C4, this molecule is a highly versatile precursor for fused heterocyclic systems (e.g., purines, pteridines, and pyrimidothiazepines).

When functionalizing this scaffold, researchers typically pursue one of two divergent pathways:

  • Desulfitative C–C Cross-Coupling : Replacing the C4-thiol with an aryl/alkyl group to build the carbon framework.

  • C–S Cross-Coupling (S-Arylation) : Directly attaching an aryl group to the sulfur atom to form a thioether linkage.

Because the C5 and C6 amines can easily poison transition metal catalysts or undergo competitive amination, selecting the correct catalytic system and understanding the underlying mechanistic causality is paramount.

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Desulfitative C–C Bond Formation (Liebeskind-Srogl Coupling)

Directly cross-coupling a free thiol with a boronic acid using Palladium is generally ineffective; the strongly coordinating sulfur atom poisons the Pd(0) catalyst. Therefore, the protocol dictates an initial S-alkylation to form a thioether[1].

Once the thioether is formed, the Liebeskind-Srogl cross-coupling is the premier methodology for C–C bond formation[2]. This reaction is catalyzed by a Pd(0) species and mediated by a stoichiometric Copper(I) cofactor, typically Copper(I) thiophene-2-carboxylate (CuTC)[3].

The Causality of the Catalyst/Cofactor Choice: Why is CuTC mandatory? The Cu(I) center is highly thiophilic. It coordinates to the sulfur atom of the pyrimidine thioether, polarizing the C–S bond and lowering the activation energy for the oxidative addition of Pd(0)[4]. Simultaneously, the carboxylate ligand (TC) plays a non-innocent role; it transfers to the boronic acid, forming a reactive boronate complex that facilitates transmetalation to the Pd(II) center[5]. Crucially, this transmetalation occurs under completely neutral, base-free conditions, which prevents unwanted side reactions at the unprotected C5 and C6 amines[6].

LSCycle Pd Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Pd->OxAdd + Thioether Thioether Pyrimidine-4-thioether Thioether->OxAdd TransMet Transmetalation OxAdd->TransMet Cu(I) Activation CuTC CuTC Cofactor CuTC->TransMet Carboxylate Transfer Boronic Aryl Boronic Acid Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Catalyst Regeneration Product C4-Aryl Pyrimidine RedElim->Product

Mechanistic cycle of the Liebeskind-Srogl coupling utilizing Pd(0) and CuTC.

Pathway B: C–S Bond Formation (Buchwald-Hartwig Thioetherification)

If the goal is to attach an aryl group directly to the C4-sulfur, Palladium-catalyzed Buchwald-Hartwig-type couplings are utilized.

The Causality of the Ligand Choice: The use of a bidentate ligand with a large bite angle, such as Xantphos (~111°), is strictly required. The large bite angle forces the Pd(II) intermediate into a highly constrained geometry that dramatically accelerates reductive elimination—the rate-limiting step in C–S bond formation. Rapid reductive elimination is essential to outcompete catalyst deactivation pathways caused by the coordination of the pyrimidine's primary and secondary amines.

Workflow Start 5-Amino-6-(methylamino) pyrimidine-4-thiol Decision Target Bond? Start->Decision S_Alk S-Alkylation (MeI, Base) Decision->S_Alk C-C Bond CS_Coupling Buchwald-Hartwig Pd2(dba)3, Xantphos Decision->CS_Coupling C-S Bond LS_Coupling Liebeskind-Srogl Pd(0), CuTC S_Alk->LS_Coupling Thioether CC_Prod C-C Coupled Product LS_Coupling->CC_Prod CS_Prod C-S Coupled Product CS_Coupling->CS_Prod

Experimental workflow logic for divergent cross-coupling of pyrimidine-4-thiols.

Quantitative Data: Catalyst System Comparison

The following table summarizes the optimized catalytic systems for functionalizing 5-Amino-6-(methylamino)pyrimidine-4-thiol derivatives based on the target bond.

Target BondReaction TypeCatalyst (Loading)LigandCo-catalyst / BaseTypical Yield
C–C (C4) Liebeskind-Srogl (Classic)Pd(PPh₃)₄ (5 mol%)None (PPh₃ inherent)CuTC (1.5 equiv)65–85%
C–C (C4) Liebeskind-Srogl (Modern)XPhos-Pd-G3 (2 mol%)XPhosCuMeSal (1.5 equiv)75–92%
C–S (S-Aryl) Buchwald-HartwigPd₂(dba)₃ (2.5 mol%)Xantphos (5 mol%)DIPEA (2.0 equiv)60–80%
C–S (S-Aryl) Ullmann-typeCuI (10 mol%)N,N'-DimethylethylenediamineK₂CO₃ (2.0 equiv)50–70%

Self-Validating Experimental Protocols

Protocol 1: S-Alkylation (Preparation for Liebeskind-Srogl)

Objective: Mask the free thiol to prevent Pd-poisoning during C–C cross-coupling.

  • Setup : In a round-bottom flask, dissolve 5-Amino-6-(methylamino)pyrimidine-4-thiol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation : Add K₂CO₃ (1.2 equiv) and stir at room temperature for 15 minutes. The mild base selectively deprotonates the highly acidic thiol (pKa ~6-7) over the amines.

  • Alkylation : Dropwise add Iodomethane (MeI, 1.05 equiv). Stir for 2 hours at room temperature.

  • Validation : Monitor by LC-MS. Self-Validation Check : The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the S-methylated product confirms the reaction. If over-alkylation (N-methylation) is observed, reduce the MeI stoichiometry to 0.95 equiv and lower the temperature to 0 °C.

  • Workup : Quench with water, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Liebeskind-Srogl C–C Cross-Coupling

Objective: Desulfitative cross-coupling of the thioether with an aryl boronic acid under neutral conditions.

  • Anaerobic Setup : In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk tube with the pyrimidine-4-thioether from Protocol 1 (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuTC (1.5 equiv). Causality Note: The reaction is highly sensitive to oxygen. O₂ oxidizes Pd(0) to inactive Pd(II) and Cu(I) to Cu(II), halting the transmetalation cycle[2].

  • Reaction : Add degassed anhydrous THF (0.2 M). Seal the tube and stir at 50 °C for 12–18 hours.

  • Validation : Monitor the reaction via LC-MS. Self-Validation Check : A successful reaction is indicated by the complete consumption of the thioether mass. Troubleshooting: If homocoupling of the boronic acid is observed (a common side reaction), it indicates that the CuTC is facilitating oxidative homocoupling due to trace oxygen; ensure stricter anaerobic conditions in subsequent runs.

  • Workup : Dilute with EtOAc and wash with 5% aqueous NH₄OH to remove copper salts (the aqueous layer will turn deep blue). Dry the organic layer and purify via silica gel chromatography.

Protocol 3: Pd-Catalyzed C–S Cross-Coupling (S-Arylation)

Objective: Direct arylation of the free thiol using an aryl halide.

  • Setup : Charge a vial with 5-Amino-6-(methylamino)pyrimidine-4-thiol (1.0 equiv), aryl iodide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and DIPEA (2.0 equiv). Causality Note: DIPEA is chosen as a non-nucleophilic organic base to deprotonate the thiol without interfering with the Pd catalyst or side-reacting with the aryl halide.

  • Reaction : Add degassed 1,4-dioxane (0.15 M), purge with Argon for 5 minutes, seal, and heat to 90 °C for 12 hours.

  • Validation : Monitor by TLC (DCM:MeOH 9:1). Self-Validation Check : The free thiol starting material will typically streak or stay near the baseline due to its zwitterionic character, whereas the S-arylated product will run significantly higher (Rf ~0.4-0.6) as a tight spot.

  • Workup : Filter the crude mixture through a pad of Celite to remove Pd black, concentrate, and purify via reverse-phase HPLC if the product is highly polar.

References

  • Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 2000. URL:[Link]

  • A Platform for the Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations. Organic Letters, 2024. URL:[Link]

  • Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. Journal of the American Chemical Society, 2023. URL:[Link]

Sources

Application

A Practical Guide to the Synthesis of Substituted 6-Thiopurines via Traube Annulation of 5-Amino-6-(methylamino)pyrimidine-4-thiol

Application Note & Protocol Abstract Substituted purines, particularly 6-mercaptopurine (6-MP) and its analogs, are cornerstone scaffolds in medicinal chemistry and drug development, serving as antivirals, immunosuppress...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

Substituted purines, particularly 6-mercaptopurine (6-MP) and its analogs, are cornerstone scaffolds in medicinal chemistry and drug development, serving as antivirals, immunosuppressants, and anticancer agents.[1] This guide provides a comprehensive, experience-driven framework for the synthesis of substituted 9-methyl-6-mercaptopurines starting from the versatile precursor, 5-Amino-6-(methylamino)pyrimidine-4-thiol. We will delve into the mechanistic underpinnings of the Traube purine synthesis, detail robust experimental protocols, and offer practical insights into reaction optimization and troubleshooting.

Introduction: The Significance of 6-Thiopurines

The purine ring system is a ubiquitous nitrogen-containing heterocycle fundamental to life, forming the basis of DNA and RNA.[2] Its derivatives are integral to various metabolic processes.[3] Synthetic analogs, especially those featuring a thiol group at the C6 position, have found profound applications in medicine. 6-Mercaptopurine (6-MP) and 6-thioguanine (TG) are widely used antimetabolites that function by inhibiting the de novo pathway of purine ribonucleotide synthesis, thereby disrupting DNA and RNA synthesis in rapidly proliferating cells.[1] The development of substituted analogs allows for the modulation of pharmacological properties, such as solubility, cell permeability, and target enzyme affinity, making the synthesis of diverse purine libraries a critical task in drug discovery.[4]

The Traube purine synthesis, first reported in 1900, remains one of the most versatile and widely adopted methods for constructing the purine core.[5][6] The strategy involves the annulation of an imidazole ring onto a pre-existing, appropriately substituted 4,5-diaminopyrimidine.[5] This application note focuses on a specific Traube synthesis pathway, utilizing 5-Amino-6-(methylamino)pyrimidine-4-thiol as the starting scaffold to generate a family of 9-methyl-6-mercaptopurine derivatives.

Mechanistic Insight: The Traube Purine Synthesis

The core of this synthetic strategy is the formation of the imidazole ring by bridging the two amino groups at the C4 and C5 positions of the pyrimidine ring with a one-carbon electrophile.[5]

The Key Steps Are:

  • Nucleophilic Attack: The more nucleophilic 5-amino group of the pyrimidine attacks the electrophilic carbon of the cyclizing agent (e.g., a carboxylic acid, orthoester, or aldehyde).

  • Intermediate Formation: This initial reaction forms an N-acylated or related intermediate.

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes an intramolecular condensation, where the 6-methylamino group attacks the newly formed amide/imine carbon, followed by the elimination of water (or alcohol, in the case of orthoesters) to yield the aromatic imidazole ring, thus completing the purine scaffold.

The choice of the cyclizing agent is the primary determinant of the substituent at the C8 position of the final purine product, providing a straightforward method for generating structural diversity.

Diagram 1: General Reaction Scheme

Caption: General scheme of the Traube synthesis for 8-substituted purines.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of two representative 8-substituted-9-methyl-6-mercaptopurine derivatives.

Protocol 1: Synthesis of 9-Methyl-6-mercaptopurine (R = H)

This protocol describes the synthesis of the parent 9-methyl-6-mercaptopurine using triethyl orthoformate as the cyclizing agent, which introduces an unsubstituted C8 position.

Materials:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol (1.0 eq)

  • Triethyl orthoformate (10-15 eq)

  • Pyridine (as solvent)

  • Ethanol (for recrystallization)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Amino-6-(methylamino)pyrimidine-4-thiol (e.g., 1.70 g, 10 mmol).

  • Solvent and Reagent Addition: Add pyridine (e.g., 20 mL) followed by triethyl orthoformate (e.g., 16.6 mL, 100 mmol, 10 eq).

    • Scientist's Note: Pyridine acts as both a solvent and a base to neutralize any acidic byproducts. A large excess of triethyl orthoformate is used to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 115-120 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up: a. Once the reaction is complete (disappearance of the starting pyrimidine spot on TLC), allow the mixture to cool to room temperature. b. Remove the pyridine and excess triethyl orthoformate under reduced pressure using a rotary evaporator. c. To the resulting residue, add diethyl ether (e.g., 50 mL) and stir or sonicate to precipitate the product.

  • Purification: a. Collect the crude solid by vacuum filtration and wash it with a small amount of cold diethyl ether. b. Recrystallize the crude product from hot ethanol to yield pure 9-Methyl-6-mercaptopurine as a solid. c. Dry the product under vacuum. The expected yield is typically in the range of 70-85%.[7][8]

Protocol 2: Synthesis of an 8-Aryl-9-methyl-6-mercaptopurine (e.g., R = Phenyl)

This protocol utilizes a carboxylic acid as the cyclizing agent, which requires more forcing conditions or a coupling agent to form the 8-substituted purine.

Materials:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol (1.0 eq)

  • Benzoic Acid (1.2 eq)

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol/Water mixture (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-Amino-6-(methylamino)pyrimidine-4-thiol (e.g., 1.70 g, 10 mmol) and benzoic acid (e.g., 1.47 g, 12 mmol).

  • Condensing Agent: Carefully add polyphosphoric acid (PPA) (e.g., 20 g) with efficient stirring.

    • Scientist's Note: PPA acts as both a solvent and a dehydrating agent, facilitating the cyclization.[9] Alternatively, refluxing in a high-boiling solvent like N,N-dimethylaniline or using a condensing agent like phosphorus oxychloride (POCl₃) can be employed, though PPA is often effective for this type of condensation.[9]

  • Reaction: Heat the mixture to 150-160 °C for 3-5 hours. The mixture will become a thick, stirrable paste. Monitor the reaction by TLC by taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and spotting on a TLC plate.

  • Work-up: a. Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice (e.g., 200 g) in a large beaker with vigorous stirring. b. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. This will precipitate the crude product.

  • Purification: a. Collect the precipitate by vacuum filtration and wash thoroughly with cold water. b. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 8-phenyl-9-methyl-6-mercaptopurine. c. Dry the final product under vacuum.

Diagram 2: Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reagents Assemble Reagents: - Pyrimidine Precursor - Cyclizing Agent - Solvent/Catalyst prep_glass Setup Glassware: - Round-bottom flask - Reflux condenser react_charge Charge Flask prep_glass->react_charge react_heat Heat to Reflux react_charge->react_heat react_monitor Monitor by TLC react_heat->react_monitor workup_cool Cool to RT react_monitor->workup_cool workup_evap Remove Volatiles workup_cool->workup_evap workup_precip Precipitate/Neutralize workup_evap->workup_precip workup_filter Filter Crude Product workup_precip->workup_filter purify_recrys Recrystallize workup_filter->purify_recrys purify_dry Dry Under Vacuum purify_recrys->purify_dry purify_char Characterize (NMR, MS, etc.) purify_dry->purify_char

Caption: A typical workflow for the synthesis and purification of purines.

Data Summary and Versatility

The true power of this synthetic route lies in its adaptability. By varying the one-carbon source used for cyclization, a diverse library of 8-substituted purines can be generated.

Cyclizing AgentR-Group at C8Typical ConditionsNotes
Formic Acid -HReflux, neatClassic, effective method for the parent 8-H purine.[10]
Triethyl Orthoformate -HReflux in pyridine or DMFMilder than formic acid; often gives cleaner reactions.
Triethyl Orthoacetate -CH₃Reflux in pyridine or DMFIntroduces a small alkyl group.
Acetic Anhydride -CH₃RefluxCan also work but may require specific catalysts.
Benzoic Acid -PhenylHigh temp (150-180°C) with PPARequires a condensing agent or harsh thermal conditions.[9]
Aryl/Alkyl Aldehydes -Aryl/AlkylOxidative conditions (e.g., with Cu(OAc)₂)One-pot oxidative cyclization is an alternative strategy.[2]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended time, consider increasing the reaction temperature or adding a fresh portion of the cyclizing/condensing agent. Ensure all reagents are anhydrous, especially when using POCl₃.

  • Product Solubility: Substituted purines can have poor solubility. If the product precipitates from the reaction mixture upon cooling, this can be an advantage for isolation. However, for purification, you may need to explore solvent systems like DMF, DMSO, or hot acetic acid for recrystallization.

  • Tautomerization: The final product exists as a mixture of thiol and thione tautomers, with the thione form generally predominating in the solid state. This can sometimes lead to broadened peaks in NMR spectra. The methyl group will be on the N9 nitrogen due to the cyclization mechanism involving the more sterically accessible 6-methylamino group.

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR, the disappearance of the C5-NH₂ protons from the starting material and the appearance of a new C8-H proton (or absence thereof if substituted) are key diagnostic signals.

Conclusion

The Traube synthesis offers a reliable and highly adaptable method for preparing substituted 6-thiopurines from 5-Amino-6-(methylamino)pyrimidine-4-thiol. By carefully selecting the cyclizing agent and optimizing reaction conditions, researchers can efficiently generate diverse libraries of purine analogs for biological screening and drug development programs. The protocols and insights provided in this guide serve as a robust starting point for these synthetic endeavors.

References

  • Elion, G. B., & Hitchings, G. H. (1957). U.S. Patent No. 2,800,473. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Hansen, H. J., Giles, W. G., & Nadler, S. B. (1962). In Vivo Metabolism of 9-Methyl-6-mercaptopurine-S35 and 9-Ethyl-6-mercaptopurine-S35 by the Rat. Cancer Research, 22(6), 761–763. [URL: https://aacrjournals.org/cancerres/article/22/6/761/476317/In-Vivo-Metabolism-of-9-Methyl-6-mercaptopurine]
  • Gangjee, A., et al. (2010). 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates as Potential Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(22), 8147-8159. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2990479/]
  • Taldone, T., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. ACS Combinatorial Science, 11(2), 113-116. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746039/]
  • Abdel-Aziz, A. A. M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8386591/]
  • Scribd. (n.d.). Traube Purine Synthesis Overview. Retrieved from [Link]

  • Bremer, D. E., & Tserng, K. Y. (1978). Formation of 6-thioguanine and 6-mercaptopurine from their 9-alkyl derivatives in mice. Cancer Research, 38(7), 1886-1891. [URL: https://cancerres.aacrjournals.org/content/38/7/1886.long]
  • Uesugi, S., & Ikehara, M. (1977). A simplified synthesis of 8-substituted purine nucleosides via lithiation of 6-chloro-9-(2,3-O-isopropylidene-.BETA.-D-ribofuranosyl)purine. Chemical & Pharmaceutical Bulletin, 25(3), 573-576. [URL: https://www.researchgate.
  • Hassan, A. S. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 396-419. [URL: http://www.naturalspublishing.com/files/published/ah2fl4261y97ns.pdf]
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. (General reference for Traube Synthesis, specific URL not applicable, but a representative chapter is available: [URL: https://doi.org/10.1002/9780470715224.ch438])
  • Chen, Y. L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [URL: https://www.mdpi.com/1420-3049/22/9/1592]
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 304. [URL: https://www.mdpi.com/1420-3049/27/1/304]

  • Cheldavi, F., et al. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Journal of Sulfur Chemistry, 45(5), 1-13. [URL: https://www.researchgate.
  • Reddy, B. S., et al. (2013). Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. Organic Chemistry: Current Research, 2(3). [URL: https://www.hilarispublisher.
  • Singh, V., et al. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(32). [URL: https://www.researchgate.
  • Temple, C., et al. (1980). Synthesis of Some Glycoside Analogs and Related Compounds From 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal Chemistry, 23(11), 1188-1193. [URL: https://pubmed.ncbi.nlm.nih.gov/7441613/]
  • Mohamed, M. S., et al. (2012). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 77(1), 15-26. [URL: https://www.shd.org.rs/JSCS/Vol77-No1/02-JSCS-4221_20111005111153_Mohamed.pdf]
  • Murai, K., et al. (2011). Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties. Organic Letters, 13(7), 1718-1721. [URL: https://pubmed.ncbi.nlm.nih.gov/21388147/]
  • Wikipedia. (n.d.). Mercaptopurine. Retrieved from [Link]

  • Wang, C., et al. (2019). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry, 17(18), 4505-4509. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00609b]
  • IntechOpen. (2022). Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). [URL: https://www.intechopen.com/chapters/84227]
  • Rajput, K. (2023). TRAUBE PURINE SYNTHESIS.pptx. SlideShare. [URL: https://www.slideshare.net/KaranvirRajput1/traube-purine-synthesispptx]
  • PubMed. (n.d.). In vivo metabolism of 9-methyl-6-mercaptopurine-S35 and 9-ethyl-6-mercaptopurine-S35 by the rat. Retrieved from [Link]

  • Friedman, H. (1961). THE BIOSYNTHESIS AND INTERCONVERSION OF PURINES AND THEIR DERIVATIVES. Bacteriological Reviews, 25(2), 164-180. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC441088/]

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Method

Application Notes and Protocols for In Vitro Assays Utilizing 5-Amino-6-(methylamino)pyrimidine-4-thiol

Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Therapeutic Potential of Novel Pyrimidine-Thiol Compounds Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Pyrimidine-Thiol Compounds

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a thiol group into the pyrimidine scaffold, as seen in 5-Amino-6-(methylamino)pyrimidine-4-thiol, introduces a highly reactive functional group with significant implications for its mechanism of action and therapeutic potential. Thiols are known to play crucial roles in biological systems, participating in redox reactions, metal chelation, and covalent interactions with protein targets.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Amino-6-(methylamino)pyrimidine-4-thiol. As a Senior Application Scientist, the following protocols are designed not just as a series of steps, but as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility. We will explore key in vitro assays to characterize its cytotoxic and potential anticancer activities, as well as its interaction with biological thiols.

Part 1: Assessment of Anticancer Activity

A primary application for novel pyrimidine derivatives is in the field of oncology.[5] The following protocols are designed to assess the cytotoxic and antiproliferative effects of 5-Amino-6-(methylamino)pyrimidine-4-thiol against various cancer cell lines.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well.[3]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Amino-6-(methylamino)pyrimidine-4-thiol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3]

    • Treat the cells with the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Cell LineCompoundIC₅₀ (µM)
MCF-75-Amino-6-(methylamino)pyrimidine-4-thiolHypothetical Value
HepG25-Amino-6-(methylamino)pyrimidine-4-thiolHypothetical Value
A5495-Amino-6-(methylamino)pyrimidine-4-thiolHypothetical Value
MCF-7Doxorubicin (Control)Literature Value

Note: The IC₅₀ values for the test compound are hypothetical and need to be experimentally determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of 5-Amino-6-(methylamino)pyrimidine-4-thiol B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow of the MTT cell viability assay.

Part 2: Elucidating the Role of the Thiol Group

The presence of a thiol group suggests that 5-Amino-6-(methylamino)pyrimidine-4-thiol may interact with cellular thiols, such as glutathione (GSH), or be susceptible to oxidation, which could influence its biological activity.

In Vitro Thiol Detection Assay

This assay helps to determine the free thiol content of the compound itself and its potential to interact with other thiols. A fluorometric assay provides a sensitive method for this purpose.

This protocol is adapted from commercially available thiol detection kits.[6]

  • Reagent Preparation:

    • Prepare a standard solution of a known thiol, such as glutathione or cysteine.[6]

    • Prepare a working solution of the fluorometric thiol detector according to the manufacturer's instructions.

  • Standard Curve Generation:

    • Create a series of dilutions of the thiol standard to generate a standard curve.

    • Add the fluorometric detector to each standard dilution.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence using an excitation wavelength between 380-390 nm and an emission wavelength between 510-520 nm.[6]

  • Sample Measurement:

    • Prepare a solution of 5-Amino-6-(methylamino)pyrimidine-4-thiol at a known concentration.

    • Add the fluorometric detector to the sample.

    • Incubate under the same conditions as the standards.

    • Measure the fluorescence.

  • Data Analysis:

    • Plot the fluorescence of the standards versus their concentration to create a standard curve.

    • Use the standard curve to determine the concentration of free thiols in the sample of 5-Amino-6-(methylamino)pyrimidine-4-thiol.

Thiol_Detection cluster_reaction Reaction Principle cluster_measurement Measurement Compound 5-Amino-6-(methylamino)pyrimidine-4-thiol (contains -SH group) Product Fluorescent Adduct Compound->Product + Detector Detector Non-fluorescent Fluorometric Detector Detector->Product Excitation Excitation (380-390 nm) Emission Emission (510-520 nm) Excitation->Emission Fluorescence Measurement

Caption: Principle of the fluorometric thiol detection assay.

Metabolic Stability Assays

Understanding the metabolic fate of a compound is crucial in drug discovery. In vitro metabolic stability assays using liver fractions can provide insights into the susceptibility of 5-Amino-6-(methylamino)pyrimidine-4-thiol to metabolism, which may involve its thiol group.[7]

This assay assesses Phase I metabolic stability by incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[7]

  • Reagent Preparation:

    • Prepare a potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound.

    • Prepare a solution of NADPH, a necessary cofactor for CYP enzymes.

  • Incubation:

    • In a 96-well plate, combine the test compound, liver microsomes (human, rat, or mouse), and buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding NADPH.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[7]

    • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.[7]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Determine the peak area ratio of the parent compound to the internal standard at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

ParameterTypical Range
Microsomal Protein Conc.0.4 - 1.0 mg/mL
Test Compound Conc.1 - 10 µM
NADPH Conc.1 - 5 mM
Incubation Time Points0, 5, 15, 30, 45, 60 min
Final DMSO Conc.< 1%
pH7.4
Adapted from BenchChem Application Notes.[7]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 5-Amino-6-(methylamino)pyrimidine-4-thiol. The data generated from these assays will be instrumental in understanding its potential as a therapeutic agent. Positive results from the cytotoxicity assays would warrant further investigation into the mechanism of cell death (e.g., apoptosis assays). The thiol-related assays will shed light on the compound's chemical properties and potential metabolic liabilities. Subsequent studies could involve more complex in vitro models, such as 3D cell cultures, and eventually in vivo studies to evaluate efficacy and safety in a whole-organism context.

References

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available from: [Link]

  • Habig, W. H., & Jakoby, W. B. (1981). Assays for differentiation of glutathione S-transferases. Methods in enzymology, 77, 398–405.
  • Maj, E., et al. (2024). Mechanism of action and impact of thiol homeostasis on efficacy of an enzyme replacement therapy for classical homocystinuria. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1870(1), 166904.
  • Al-Ostath, A., et al. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(75), 45917-45941.
  • Al-Ghorbani, M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(43), 40733–40747.
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625.
  • Do, Q. T., et al. (2015). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry, 87(3), 1549–1556.
  • Płazińska, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3467.
  • Tiek, D. M., et al. (2018). Medicinal Thiols: Current Status and New Perspectives. Medicinal Chemistry, 14(5), 437-454.
  • ResearchGate. (2022, May). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Scale-Up Manufacturing of 5-Amino-6-(methylamino)pyrimidine-4-thiol

Introduction 5-Amino-6-(methylamino)pyrimidine-4-thiol is a crucial heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structural motif is found in a range of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-6-(methylamino)pyrimidine-4-thiol is a crucial heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structural motif is found in a range of therapeutic agents, highlighting the importance of a robust and scalable manufacturing process. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this key pyrimidine derivative. We will delve into a scientifically sound synthetic pathway, offering in-depth protocols, process optimization strategies, and critical safety considerations to ensure a reproducible and efficient manufacturing process.

The pyrimidine core is a fundamental building block in numerous bioactive molecules, including antifungal and anticancer agents.[1][2] The functionalization at various positions of the pyrimidine ring allows for the fine-tuning of pharmacological properties. The presence of an amino group, a methylamino group, and a thiol group on the pyrimidine scaffold of the target molecule makes it a versatile precursor for further chemical modifications.

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding of the manufacturing process.

Synthetic Pathway Overview

The selected synthetic route for the scale-up production of 5-Amino-6-(methylamino)pyrimidine-4-thiol is a multi-step process commencing from readily available starting materials. The pathway is designed for efficiency, scalability, and control over product purity.

Synthesis_Pathway A 2,4,6-Trichloropyrimidine B 4,6-Dichloro-5-nitropyrimidine A->B HNO3, H2SO4 C 4-Chloro-6-(methylamino)-5-nitropyrimidine B->C Methylamine D 6-(Methylamino)-5-nitropyrimidine-4-thiol C->D NaSH E 5-Amino-6-(methylamino)pyrimidine-4-thiol D->E Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Synthetic pathway for 5-Amino-6-(methylamino)pyrimidine-4-thiol.

Detailed Manufacturing Protocol

This section outlines the step-by-step procedure for the synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol, including process parameters, in-process controls, and safety precautions.

Part 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine (Intermediate 1)

Principle: This step involves the nitration of 2,4,6-trichloropyrimidine. The electron-withdrawing nature of the chlorine atoms directs the nitration to the 5-position of the pyrimidine ring.

Protocol:

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel is charged with concentrated sulfuric acid.

  • Cooling: The reactor contents are cooled to 0-5 °C using a suitable cooling system.

  • Addition of Starting Material: 2,4,6-Trichloropyrimidine is slowly added to the sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the reactor over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated product is filtered, washed with cold water until the washings are neutral, and dried under vacuum at 40-45 °C.

ParameterSpecification
Temperature0-10 °C
Reaction Time4-6 hours
In-process ControlHPLC for reaction completion
Expected Yield85-90%

Safety: Concentrated acids are highly corrosive.[3] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[4] The reaction should be carried out in a well-ventilated area.[5]

Part 2: Synthesis of 4-Chloro-6-(methylamino)-5-nitropyrimidine (Intermediate 2)

Principle: This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 4,6-dichloro-5-nitropyrimidine is displaced by methylamine. The nitro group activates the ring towards nucleophilic attack.

Protocol:

  • Reactor Setup: A reactor is charged with a suitable solvent (e.g., ethanol or isopropanol) and cooled to 0-5 °C.

  • Addition of Intermediate 1: 4,6-Dichloro-5-nitropyrimidine is added to the solvent.

  • Addition of Methylamine: An aqueous or alcoholic solution of methylamine is added dropwise to the suspension while maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Isolation: Upon completion, the reaction mixture is diluted with water, and the precipitated product is filtered, washed with water, and dried.

ParameterSpecification
Temperature0-10 °C
Reaction Time2-4 hours
In-process ControlTLC/HPLC for reaction completion
Expected Yield90-95%

Safety: Methylamine is a flammable and corrosive gas/liquid.[6] Handle in a well-ventilated fume hood.

Part 3: Synthesis of 6-(Methylamino)-5-nitropyrimidine-4-thiol (Intermediate 3)

Principle: The remaining chlorine atom is substituted with a thiol group using a sulfur nucleophile like sodium hydrosulfide (NaSH).

Protocol:

  • Reactor Setup: A reactor is charged with a solvent such as ethanol or water.

  • Addition of Intermediate 2: 4-Chloro-6-(methylamino)-5-nitropyrimidine is added to the solvent.

  • Addition of NaSH: An aqueous solution of sodium hydrosulfide is added portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC.

  • Work-up: After completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., acetic acid) to precipitate the thiol product.

  • Isolation: The product is filtered, washed with water, and dried under vacuum.

ParameterSpecification
Temperature20-30 °C
Reaction Time3-5 hours
In-process ControlTLC/HPLC for reaction completion
Expected Yield80-85%

Safety: Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids.[3] The work-up should be performed in a well-ventilated fume hood.

Part 4: Synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol (Final Product)

Principle: The nitro group of the intermediate is reduced to an amino group. Common reduction methods include using iron in acidic medium or catalytic hydrogenation.[7]

Protocol (Using Iron/HCl):

  • Reactor Setup: A reactor is charged with water and hydrochloric acid.

  • Addition of Iron Powder: Iron powder is added to the acidic solution with stirring.

  • Addition of Intermediate 3: 6-(Methylamino)-5-nitropyrimidine-4-thiol is added portion-wise to the reactor. The reaction is exothermic and the temperature should be controlled.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is filtered to remove iron salts. The filtrate is then neutralized with a base (e.g., ammonia solution) to precipitate the final product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.[8]

ParameterSpecification
Temperature60-70 °C
Reaction Time4-8 hours
In-process ControlHPLC for reaction completion and purity
Expected Yield75-85%

Safety: The reduction reaction can be vigorous. Ensure proper temperature control. Handle flammable solvents with care and use explosion-proof equipment.[5]

Process Workflow and Controls

Workflow cluster_synthesis Synthesis Stages cluster_qc Quality Control Start Raw Material Dispensing QC1 Raw Material QC Start->QC1 Verify Identity & Purity Nitration Nitration of 2,4,6-Trichloropyrimidine QC2 In-process Control (HPLC/TLC) Nitration->QC2 Amination Amination with Methylamine Amination->QC2 Thiolation Thiolation with NaSH Thiolation->QC2 Reduction Nitro Group Reduction Purification Purification by Recrystallization Reduction->Purification QC3 Final Product QC (HPLC, NMR, MS) Purification->QC3 QC1->Nitration QC2->Amination QC2->Thiolation QC2->Reduction

Caption: Overall manufacturing workflow with integrated quality control points.

Analytical Characterization

The final product and intermediates should be thoroughly characterized to ensure their identity and purity.

Analytical TechniquePurpose
HPLC To determine the purity of intermediates and the final product.[9]
¹H NMR & ¹³C NMR To confirm the chemical structure of the final product.
Mass Spectrometry (MS) To confirm the molecular weight of the final product.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.

Troubleshooting

IssuePotential CauseRecommended Action
Low Yield in Nitration Incomplete reaction; loss during work-up.Ensure complete conversion by HPLC; optimize quenching and filtration steps.
Formation of Di-substituted Amine Excess methylamine or prolonged reaction time.Control the stoichiometry of methylamine and monitor the reaction closely.
Oxidation of Thiol Group Exposure to air during work-up.Perform work-up under an inert atmosphere (e.g., nitrogen).
Incomplete Reduction Insufficient reducing agent or deactivation of catalyst.Use a fresh batch of reducing agent; ensure proper reaction conditions.
Low Purity after Recrystallization Inappropriate solvent system.Screen for a suitable solvent or solvent mixture for effective purification.[8]

Conclusion

The successful scale-up manufacturing of 5-Amino-6-(methylamino)pyrimidine-4-thiol requires careful control over reaction parameters, stringent in-process monitoring, and a commitment to safety. The detailed protocols and guidelines presented in this document provide a solid foundation for establishing a robust and reproducible manufacturing process. By understanding the underlying chemistry and implementing the recommended quality control measures, researchers and manufacturers can confidently produce this valuable chemical intermediate for its diverse applications in drug discovery and development.

References

  • ResearchGate. (2010). One step synthesis of 6_amino-5-cyano-4-phenyl –2-Mercapto Pyrimidine Using phosphorus Pentoxide.
  • Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • TCI Chemicals. (2023, March 5).
  • MDPI. (2026, March 9).
  • PubMed. (2008, August 27). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)
  • PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents.
  • PubMed Central. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Fisher Scientific. (n.d.).
  • WIPO Patentscope. (2013, April 18). 4-amino-3-phenylamino-6-phenylpyrazolo[3,4-d] pyrimidine derivatives, their manufacture and their use as antiviral active substances.
  • PubMed. (2022, June 16).
  • ThermoFisher. (2026, January 16).
  • MDPI. (2025, January 20).
  • Royal Society of Chemistry. (n.d.).
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  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • PubMed Central. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 4-amino-6-methylpyrimidine-2-thiol | 89180-08-5.
  • MedChemExpress. (2026, March 19). Pyrimidine (Standard)-SDS.
  • Google Patents. (n.d.).
  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Benchchem. (n.d.). refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] -.
  • MDPI. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.

  • Boehringer Ingelheim. (2017, August 23). SDS US.
  • ChemRxiv. (n.d.). Thioderivatives of Resorcin[9]arene and Pyrogallol[9]arene: Are thiols tolerated in the self-assembly.

  • IntechOpen. (2022, December 9). Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA).
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Frontiers. (n.d.).
  • MDPI. (2026, March 17). p-Aminobenzene-Sulfonamide Derivatives of Substituted Pyrimidines as Human Carbonic Anhydrase Inhibitors.
  • International Journal on Science and Technology. (2025, April 15).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol

Welcome to the technical support center for the synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and field-proven insights.

Introduction: A Strategic Approach to the Synthesis

The synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible and efficient synthetic route commences from a commercially available di-substituted pyrimidine, such as 4,6-dihydroxypyrimidine, and proceeds through nitration, chlorination, selective amination, thionation, and a final reduction.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 4,6-Dihydroxypyrimidine B 6-Hydroxy-5-nitropyrimidine-4(3H)-one A->B Nitration (HNO₃/H₂SO₄) C 4,6-Dichloro-5-nitropyrimidine B->C Chlorination (POCl₃) D 6-Chloro-N-methyl-5-nitropyrimidin-4-amine C->D Selective Amination (Methylamine) E 6-(Methylamino)-5-nitropyrimidine-4-thiol D->E Thionation (NaSH or Thiourea) F 5-Amino-6-(methylamino)pyrimidine-4-thiol E->F Reduction (e.g., Na₂S₂O₄, Catalytic Hydrogenation) Thionation_Troubleshooting Start Low Yield in Thionation Q1 Are you using NaSH on a chloro-pyrimidine? Start->Q1 A1_Yes Consider an alternative route via a 4-hydroxypyrimidine intermediate. Q1->A1_Yes Yes A1_No Are you using Lawesson's Reagent or P₄S₁₀? Q1->A1_No No Q2 Is the reaction incomplete? A1_No->Q2 A2_Yes Increase reaction time and/or temperature. Ensure anhydrous conditions. Q2->A2_Yes Yes Q3 Is the product degrading upon workup? Q2->Q3 No A3_Yes Perform workup under an inert atmosphere (N₂ or Ar). Use degassed solvents. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low thionation yields.

Step 5: Reduction of 6-(Methylamino)-5-nitropyrimidine-4-thiol

Q5: My reduction of the nitro group is leading to a complex mixture of products and a low yield of the desired 5-amino compound. What are the best practices for this step?

A5: The reduction of a nitro group in the presence of a thiol can be challenging due to the potential for catalyst poisoning or side reactions.

  • Choice of Reducing Agent: Harsh reducing agents can lead to over-reduction or degradation of the molecule.

  • Catalyst Poisoning: The sulfur atom in the thiol group can poison certain metal catalysts (e.g., Palladium on carbon).

  • Product Instability: The final product, an aminothiol, can be prone to oxidation.

Recommended Reduction Methods:

MethodReagentsAdvantagesConsiderations
Sodium Dithionite Sodium Dithionite (Na₂S₂O₄) in an aqueous or biphasic system.Mild, effective, and generally tolerant of the thiol group.Requires careful pH control and can sometimes be difficult to purify from inorganic salts.
Catalytic Transfer Hydrogenation [1][2][3][4][5][6]A hydrogen donor like hydrazine hydrate or ammonium formate with a suitable catalyst (e.g., Raney Nickel, or in some cases, a specific grade of Pd/C).Can be very clean and efficient.Catalyst selection is critical to avoid poisoning by the thiol group. Raney Nickel is often a good choice.
Iron in Acetic Acid Iron powder in acetic acid.Inexpensive and effective.The workup can be cumbersome due to the need to remove iron salts.

Key to Success: Regardless of the method chosen, it is crucial to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the aminothiol product.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most of these reactions. Using a suitable solvent system, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q: How should I purify the final product, 5-Amino-6-(methylamino)pyrimidine-4-thiol?

A: The final product is a polar compound and may be sensitive to oxidation. Purification is often best achieved by recrystallization from a suitable solvent system under an inert atmosphere. Column chromatography on silica gel can also be used, but care must be taken to use deoxygenated solvents and to run the column relatively quickly to minimize on-column degradation.

Q: What are the key safety precautions I should take during this synthesis?

A:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Thionating Agents (Lawesson's Reagent, P₄S₁₀): Can release toxic and foul-smelling hydrogen sulfide (H₂S) gas upon contact with moisture. Always handle in a well-ventilated fume hood.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care and appropriate PPE.

  • Inert Atmosphere: For the final steps involving the thiol and aminothiol, working under an inert atmosphere is critical for both safety (to prevent the formation of pyrophoric byproducts) and to protect the product from oxidation.

Q: My final product seems to be unstable upon storage. What are the recommended storage conditions?

A: 5-Amino-6-(methylamino)pyrimidine-4-thiol, being an aminothiol, is susceptible to oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20 °C) in a tightly sealed container to prolong its shelf life.

References

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC. Available at: [Link]

  • Product and mechanistic analysis of the reactivity of a C6-pyrimidine radical in RNA. Available at: [Link]

  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC. Available at: [Link]

  • Reaction of Several Aminopyrimidines With Formaldehyde - PMC. Available at: [Link]

  • CN114250480A - Reduction method of nitroso-nitro pyrimidine compound - Google Patents.
  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - ResearchGate. Available at: [Link]

  • (PDF) Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles - ResearchGate. Available at: [Link]

  • Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines - ResearchGate. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer - RSC Publishing. Available at: [Link]

  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative ... - RSC Publishing. Available at: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. Available at: [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing. Available at: [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. Available at: [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • Lawesson's reagent promoted deoxygenation of azlactones for the syntheses of 2,4-disubstituted thiazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - MDPI. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis | ACS Central Science. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. Available at: [Link]

  • Chemistry & Biology Interface. Available at: [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. Available at: [Link]

  • CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]

  • Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) - PMC. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Available at: [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane - Organic Chemistry Portal. Available at: [Link]

  • Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts - Bentham Science Publishers. Available at: [Link]

  • Discovery of 2-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidine derivatives as novel HsClpP activators for multiple myeloma therapy - PubMed. Available at: [Link]

  • Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed. Available at: [Link]

  • Reduction of nitriles to amines by catalytic transfer hydrogenation. Available at: [Link]

  • Full article: Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent - Taylor & Francis. Available at: [Link]

  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10 - ChemRxiv. Available at: [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent - PMC. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-6-(methylamino)pyrimidine-4-thiol

Introduction: 5-Amino-6-(methylamino)pyrimidine-4-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for various therapeutic agents.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 5-Amino-6-(methylamino)pyrimidine-4-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for various therapeutic agents.[1][2] However, its unique structural features, including multiple hydrogen bond donors and acceptors and the potential for tautomerism, often lead to significant solubility challenges in common organic solvents.[3][4] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers overcome these issues and ensure successful experimental outcomes.

The core of the solubility problem lies in the molecule's ability to form strong intermolecular hydrogen bonds, leading to high crystal lattice energy.[5] Furthermore, the thiol group (-SH) can exist in equilibrium with its more stable thione tautomer (=S), which further enhances polarity and hydrogen bonding capabilities, significantly reducing solubility in less polar organic solvents.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my 5-Amino-6-(methylamino)pyrimidine-4-thiol not dissolving in common laboratory solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: The low solubility in these mid-to-low polarity solvents is expected due to the compound's highly polar nature. Several structural factors contribute to this:

  • Strong Hydrogen Bonding: The molecule has three N-H groups (an amino, a methylamino, and a pyrimidine ring nitrogen) and a thiol/thione group, all of which can participate in extensive intermolecular hydrogen bonding.[8][9] This creates a stable crystal lattice that requires a significant amount of energy to break apart. Pyrimidinone and thione structures are well-known for forming persistent hydrogen bonds in both solution and the solid state.[3][4]

  • Thiol-Thione Tautomerism: The 4-thiol group likely exists predominantly as its 4-thione tautomer.[6][7] The C=S bond in the thione form is highly polarized and a strong hydrogen bond acceptor, leading to self-association of molecules and reducing solubility in solvents that cannot effectively disrupt this network.[7][10]

  • Molecular Planarity: The planar pyrimidine ring structure can facilitate efficient crystal packing, further increasing the lattice energy that must be overcome for dissolution.[5]

Essentially, solvents like DCM and THF are not polar enough and lack the hydrogen bonding capacity to effectively solvate the molecule and break down its strong intermolecular forces.

Q2: What are the recommended starting solvents for dissolving this compound?

Answer: For initial solubility trials, you should begin with highly polar, aprotic solvents that are excellent hydrogen bond acceptors. These solvents are most effective at disrupting the compound's strong intermolecular interactions.

Solvent NameClassExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent H-bond acceptor, high polarity. Often the best first choice for difficult-to-dissolve compounds.[11]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effectively solvates polar molecules with H-bond donors.[12]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighA powerful solvent for a wide range of polar organic molecules.
Methanol / EthanolPolar ProticModerate to LowCan act as both H-bond donor and acceptor, but may be less effective than DMSO/DMF if the crystal lattice energy is very high.[13]
AcetonitrilePolar AproticLowLess effective than DMSO/DMF at solvating strong H-bond donors.
Dichloromethane (DCM)Nonpolar AproticVery Low / InsolubleLacks the polarity and H-bonding ability to be an effective solvent.

Recommendation: Start with DMSO or DMF at room temperature. If solubility is still limited, gentle heating or sonication can be applied.

Q3: Can I use pH modification to increase the solubility of the compound?

Answer: Absolutely. Modifying the pH is a powerful and often underutilized strategy for compounds with both acidic and basic functional groups (amphoteric nature).[14][15] Your compound has basic amino groups and an acidic thiol/thione group, making it an ideal candidate for this approach.

Strategy 1: Creating a Thiolate Salt (Basic Conditions) By adding a base, you can deprotonate the thiol/thione group (pKa ~7-9) to form a highly polar and much more soluble thiolate anion.

  • Protocol:

    • Suspend the compound in a polar protic solvent like methanol, ethanol, or even water.

    • Add a stoichiometric equivalent (or slight excess) of a base.

      • Organic Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are good choices for use in organic solvents.

      • Inorganic Base: Aqueous solutions of Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3), or Sodium Bicarbonate (NaHCO3) can be used if water is compatible with your subsequent reaction.

    • Stir the mixture. Dissolution should occur as the salt is formed.

Strategy 2: Creating an Ammonium Salt (Acidic Conditions) By adding an acid, you can protonate the basic amino groups (pKa ~3-5) to form a soluble ammonium salt.[16]

  • Protocol:

    • Suspend the compound in a suitable solvent (e.g., methanol, water).

    • Add a stoichiometric equivalent of an acid.

      • Example: A solution of HCl in dioxane or methanol, or aqueous HCl.

    • Stir the mixture until the newly formed salt dissolves.

This pH adjustment technique is particularly useful for preparing aqueous stock solutions or for reactions where a salt form of the compound is acceptable.[17]

Caption: pH modification workflow for solubility enhancement.

Q4: My downstream application is incompatible with highly polar solvents like DMSO. How can I dissolve the compound in a solvent like THF or 2-MeTHF?

Answer: This is a common challenge. If a less polar solvent is required for your reaction (e.g., for a Grignard reaction or certain coupling chemistries), you have a few options.

Option 1: The Co-Solvent Method This is the most practical approach. A small amount of a strong solvent is used to achieve initial dissolution before dilution with the weaker, bulk solvent.[11]

  • Experimental Protocol:

    • In a clean, dry flask, add the 5-Amino-6-(methylamino)pyrimidine-4-thiol.

    • Add the minimum amount of DMSO or DMF required to fully dissolve the compound with stirring (e.g., 1-5% of the final reaction volume).

    • Once a clear solution is obtained, slowly add the desired non-polar or less-polar solvent (e.g., THF) to the reaction flask.

    • Monitor for any signs of precipitation. If the compound begins to crash out, you may have reached the solubility limit for that co-solvent mixture.

Option 2: Slurry-Based Reaction If the compound will not stay in solution even with a co-solvent, you may need to run the reaction as a slurry. In this case, the compound is present as a fine suspension in the reaction solvent. While not a true solution, the small amount of dissolved material will react, and more will dissolve as the reaction proceeds, according to Le Châtelier's principle. This method is often slower and requires efficient stirring.

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Dilution cluster_2 Step 3: Final Reaction Mixture A Compound + Min. DMSO/DMF B Slowly add bulk solvent (e.g., THF) A->B C Homogeneous Solution (Ready for reaction) B->C

Caption: The co-solvent method workflow.

Q5: What other physical methods can I try to improve solubility?

Answer: Beyond solvent choice and pH, several physical methods can aid dissolution, primarily by providing the energy needed to overcome the crystal lattice.

  • Heating: Gently warming the solvent mixture can significantly increase both the rate of dissolution and the solubility limit.[18]

    • Caution: Always perform a small-scale test to check for compound degradation at elevated temperatures. Run a TLC or LCMS of a sample heated for a short period to ensure no new impurity spots appear. Do not exceed 50-60°C unless you have confirmed the compound's thermal stability.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation.[11] This is particularly effective for kinetically slow dissolution processes and is generally safer than heating in terms of preventing degradation.

  • Micronization: If you have a larger batch of material, mechanically grinding the solid into a finer powder (micronization) increases the surface-area-to-volume ratio, which can speed up the rate of dissolution.[19][20]

Final Recommendation: A combination of techniques is often most effective. For a stubborn sample, try dissolving it in a minimal amount of DMSO with sonication, followed by gentle warming, and finally dilution with your desired co-solvent.

References

  • Solid-State Investigation of Polymorphism and Tautomerism of Phenylthiazole-thione: A Combined Crystallographic, Calorimetric, and Theoretical Survey. ACS Publications. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PMC - NIH. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. [Link]

  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie. [Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. PMC. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]

  • Hydrogen-bonding in the pyrimidine···NH3 van der Waals complex. The Royal Society of Chemistry. [Link]

  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Indian Academy of Sciences. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. QUÍMICA NOVA. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. [Link]

  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. ResearchGate. [Link]

  • Equilibrium solubilities, model analysis, solvent effect, and thermodynamic properties of 5-amino-1,3,4-thiadiazole-2-thiol in thirteen organic mono-solvents. ResearchGate. [Link]

  • Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. Journal of the American Chemical Society. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Hydrogen-bonded binding of DNA pyrimidine bases to copper(ii) cations co-ordinated by polymethylene linked bis(amidino-O-alkylurea) ligands to form supramolecular architectures. CrystEngComm (RSC Publishing). [Link]

  • Purine and pyrimidine base. The Chinese University of Hong Kong. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

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Troubleshooting

Best purification and recrystallization methods for 5-Amino-6-(methylamino)pyrimidine-4-thiol

Welcome to the technical support center for 5-Amino-6-(methylamino)pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Amino-6-(methylamino)pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification and recrystallization of this compound. As Senior Application Scientists, we have compiled this information to address common challenges and provide practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification and recrystallization of 5-Amino-6-(methylamino)pyrimidine-4-thiol.

Issue 1: Low Recovery or Yield After Recrystallization

Question: I am losing a significant amount of my compound during recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is a common issue in recrystallization and can stem from several factors. The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures. If the compound is too soluble at room temperature, you will lose a significant portion in the mother liquor.

    • Solution: Conduct a systematic solvent screen. Small-scale trials with a variety of solvents of different polarities are recommended. Potential solvents for pyrimidine-based compounds include dioxane, acetonitrile, benzene, methanol, or a mixed solvent system like ethyl acetate/n-hexane[1][2].

  • Using an Excessive Amount of Solvent: Using too much solvent will keep more of your compound dissolved even after cooling, leading to poor recovery.

    • Solution: Add the hot solvent portion-wise to your crude solid until it just dissolves. This ensures you are at the saturation point at that temperature.

  • Premature Crystallization: If the solution cools too quickly, especially in the funnel during hot filtration, the compound can crystallize along with the impurities you are trying to remove.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration step. Work quickly to minimize cooling.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the filtered solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Issue 2: Persistent Impurities in the Final Product

Question: After recrystallization, my 5-Amino-6-(methylamino)pyrimidine-4-thiol is still not pure. What other purification methods can I try?

Answer:

If recrystallization alone is insufficient, it may be because the impurities have very similar solubility profiles to your target compound. In such cases, alternative or combined purification strategies are necessary.

Alternative Purification Methods:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • Protocol: A silica gel column is a good starting point. The choice of eluent (solvent system) is critical. A typical approach is to start with a non-polar solvent and gradually increase the polarity. For pyrimidine derivatives, solvent systems like ethyl acetate/hexane or chloroform/methanol are often effective[3]. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Acid-Base Extraction: The amino groups on the pyrimidine ring and the thiol group can be protonated or deprotonated. This change in ionization state dramatically alters the solubility of the compound in aqueous versus organic solvents, allowing for separation from neutral impurities.

    • Workflow:

      • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). Your amino-containing compound should move to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate your pure compound.

      • Filter the solid and wash with water.

  • Activated Carbon Treatment (Charcoal): If you have colored impurities, these can often be removed by treating the hot solution with a small amount of activated carbon before filtration.

    • Caution: Use charcoal sparingly as it can also adsorb your product, leading to lower yields.

Issue 3: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool the recrystallization solution, my compound separates as an oil, not as solid crystals. What should I do?

Answer:

"Oiling out" occurs when the solute is supersaturated in the solvent and separates as a liquid phase before the solution reaches the normal crystallization temperature.

Troubleshooting Strategies:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

  • Lower the Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Re-dissolve and Add More Solvent: The oil may have formed because the solution is too concentrated. Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Change the Solvent System: If oiling out persists, a different recrystallization solvent or a mixed solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a recrystallization solvent for 5-Amino-6-(methylamino)pyrimidine-4-thiol?

A1: The best method is through a systematic solvent screening. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Recommended Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your crude compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, vortexing after each addition. If the compound dissolves readily at room temperature, that solvent is not suitable for recrystallization.

  • For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions that formed to cool slowly to room temperature, and then place them in an ice bath.

  • The solvent that results in the formation of well-defined crystals with a good recovery is the most suitable.

Q2: My 5-Amino-6-(methylamino)pyrimidine-4-thiol is discoloring or decomposing during purification. How can I prevent this?

A2: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. This is often accelerated by heat and the presence of oxygen.

Preventative Measures:

  • Work Under an Inert Atmosphere: When heating solutions of your thiol-containing compound, it is advisable to do so under an inert atmosphere of nitrogen or argon to minimize oxidation[4].

  • Use Degassed Solvents: Solvents can be degassed by bubbling an inert gas through them or by freeze-pump-thaw cycles.

  • Minimize Time at High Temperatures: Do not heat the solution for longer than necessary to dissolve the solid.

Q3: How should I store purified 5-Amino-6-(methylamino)pyrimidine-4-thiol?

A3: To maintain the purity and stability of the compound, it should be stored in a tightly sealed container, protected from light and air. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.

Q4: What are the common impurities I might expect?

A4: The impurities will largely depend on the synthetic route used. For many pyrimidine syntheses, common impurities can include:

  • Unreacted starting materials.

  • Side-products from incomplete cyclization.

  • Products of over-alkylation or other side reactions.

  • Oxidized species (disulfides) if the thiol is not handled carefully.

Data and Protocols

Table 1: Potential Recrystallization Solvents for Pyrimidine Derivatives
Solvent/SystemPolarityNotesReference
DioxaneLowOften used for less polar heterocyclic compounds.[1]
AcetonitrilePolar AproticGood for moderately polar compounds.[1]
MethanolPolar ProticCan be a good solvent, but solubility may be high at room temp.[5]
Ethyl Acetate / HexaneVariableA versatile mixed-solvent system for tuning polarity.[2]
Dimethylformamide (DMF)Polar AproticHigh boiling point, useful for compounds with low solubility.[1]
Experimental Protocol: General Recrystallization Procedure
  • Dissolution: Place the crude 5-Amino-6-(methylamino)pyrimidine-4-thiol in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow

Graphviz Diagram: Troubleshooting Purification Issues

Troubleshooting_Purification start Start: Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity pure_product Pure Product check_purity->pure_product Yes low_yield Low Yield? check_purity->low_yield No oiling_out Compound Oils Out? low_yield->oiling_out No troubleshoot_yield Troubleshoot Yield: - Optimize solvent volume - Slow cooling - Check RT solubility low_yield->troubleshoot_yield Yes acid_base Acid-Base Extraction low_yield->acid_base Impurity persists troubleshoot_oiling Troubleshoot Oiling Out: - Scratch flask - Add seed crystal - Use different solvent oiling_out->troubleshoot_oiling Yes column_chrom Column Chromatography oiling_out->column_chrom No oiling_out->acid_base Impurity persists troubleshoot_yield->recrystallization Re-attempt troubleshoot_oiling->recrystallization Re-attempt column_chrom->check_purity acid_base->recrystallization

Caption: A decision tree for troubleshooting common purification issues.

References

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (n.d.).
  • US6333410B1 - Process for the preparation and purification of thiol-containing maytansinoids. (n.d.).
  • Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[2][6]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. (n.d.). PMC. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]

Sources

Optimization

Preventing thiol oxidation of 5-Amino-6-(methylamino)pyrimidine-4-thiol during storage

Welcome to the technical support center for 5-Amino-6-(methylamino)pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Amino-6-(methylamino)pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the storage and handling of this air-sensitive compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Introduction: The Challenge of Thiol Oxidation

5-Amino-6-(methylamino)pyrimidine-4-thiol is a heterocyclic compound with a reactive thiol group, making it a valuable building block in medicinal chemistry and drug discovery. However, the very reactivity of the thiol group also renders it susceptible to oxidation, which can lead to the formation of disulfide dimers and other degradation products. This oxidation can compromise the purity of the compound, leading to inconsistent experimental results and the failure of synthetic protocols. This guide provides a comprehensive overview of the mechanisms of oxidation and practical steps to prevent it.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-Amino-6-(methylamino)pyrimidine-4-thiol has a slight yellow tint. Is it still usable?

A slight yellow discoloration can be an early indicator of oxidation. While minor discoloration may not significantly impact some less sensitive applications, it is crucial to verify the compound's purity before use, especially for quantitative studies or in GMP-regulated environments. We recommend performing a purity check using HPLC or LC-MS. For highly sensitive experiments, it is always best to use a fresh, unopened vial.

Q2: What is the primary degradation product I should be looking for?

The most common degradation pathway for thiols is oxidation to a disulfide dimer. In the case of 5-Amino-6-(methylamino)pyrimidine-4-thiol, two molecules will react to form a disulfide bond. This dimer will have a molecular weight that is double that of the monomer, minus two hydrogen atoms. This change is readily detectable by mass spectrometry. Further oxidation can lead to the formation of sulfinic and sulfonic acids.

Q3: Can I store 5-Amino-6-(methylamino)pyrimidine-4-thiol in solution?

Storing this compound in solution is not recommended for long periods.[1][2][3] Dissolved oxygen in solvents significantly accelerates oxidation. If you must prepare a stock solution, it should be used as quickly as possible. The solution should be prepared with a degassed, anhydrous solvent and stored under an inert atmosphere (argon or nitrogen) at -20°C or -80°C for short-term storage only.[1][2]

Q4: How do pH and temperature affect the stability of this compound?

Thiols are more susceptible to oxidation at higher pH values. This is because the thiol group (R-SH) deprotonates to form the more nucleophilic thiolate anion (R-S⁻), which is more readily oxidized. Therefore, it is advisable to handle this compound in neutral or slightly acidic conditions if possible. As with most chemical compounds, lower temperatures slow down the rate of degradation. For long-term storage, -20°C is acceptable, but -80°C is preferable.[3]

Q5: Are there any recommended antioxidants I can add to my storage solutions?

While the addition of antioxidants can be beneficial, their compatibility with your specific downstream application must be considered. Common thiol antioxidants include glutathione and N-acetylcysteine.[4] However, these will introduce another chemical entity into your sample. For most applications, the most effective strategy is to rigorously exclude oxygen rather than adding a chemical stabilizer.

Troubleshooting Guide

Issue 1: Rapid Degradation of Solid Compound After Opening

Observation: A freshly opened vial of 5-Amino-6-(methylamino)pyrimidine-4-thiol shows significant degradation within a short period. A white precipitate (likely the disulfide dimer) may become visible.[5]

Root Cause Analysis: The compound is highly sensitive to atmospheric oxygen and moisture.[5] Improper handling, even for a short duration, can initiate the oxidation process. The hygroscopic nature of aminopyrimidines can also draw in moisture, which can facilitate degradation.

Solution:

  • Inert Atmosphere Handling: All handling of the solid compound should be performed in an inert atmosphere, such as inside a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[3] If a glovebox is not available, an Atmosbag or Schlenk line techniques can be used.[6]

  • Temperature Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[1][7]

  • Aliquotting: For long-term use, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere with each use.

Issue 2: Inconsistent Results in Solution-Based Assays

Observation: Reactions or assays using solutions of 5-Amino-6-(methylamino)pyrimidine-4-thiol give variable and non-reproducible results.

Root Cause Analysis: The compound is likely oxidizing in solution, leading to a lower effective concentration of the active thiol. Dissolved oxygen in the solvent is a primary culprit.[5]

Solution:

  • Solvent Degassing: All solvents must be thoroughly degassed before use to remove dissolved oxygen. Common degassing methods are summarized in the table below.

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use. Do not store solutions for extended periods.

  • Inert Atmosphere for Reactions: Conduct all reactions and dilutions under a blanket of inert gas (argon or nitrogen).

Degassing Method Description Effectiveness Typical Duration
Freeze-Pump-Thaw The solvent is repeatedly frozen (liquid N₂), evacuated under high vacuum, and thawed.Most Effective3-4 cycles
Sparging (Purging) An inert gas (N₂ or Ar) is bubbled through the solvent.Least Effective30-60 minutes
Sonication under Vacuum The solvent is sonicated under a light vacuum, and the atmosphere is replenished with an inert gas.Moderately Effective5-10 cycles

Experimental Protocols

Protocol 1: Safe Handling and Aliquotting of Solid 5-Amino-6-(methylamino)pyrimidine-4-thiol

This protocol describes the best practices for handling the solid compound to minimize oxidation.

Materials:

  • Vial of 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • Glovebox or Atmosbag with an inert atmosphere (N₂ or Ar)

  • Spatula

  • Analytical balance

  • Pre-weighed, amber glass vials with screw caps and PTFE septa

  • Desiccator

Procedure:

  • Place the sealed vial of the compound and all necessary equipment (spatula, empty vials) into the antechamber of the glovebox.

  • Purge the antechamber according to the glovebox manufacturer's instructions.

  • Move the items into the main chamber of the glovebox.

  • Allow the vial of the compound to equilibrate to the glovebox's ambient temperature for at least 30 minutes.

  • Carefully open the main vial.

  • Using a clean spatula, dispense the desired amount of the compound into the pre-weighed aliquot vials.

  • Tightly seal the aliquot vials.

  • Backfill the main vial with inert gas before tightly resealing it.

  • For storage, place the main vial and the aliquot vials in a sealed container with a desiccant and store at -20°C or -80°C.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 5-Amino-6-(methylamino)pyrimidine-4-thiol and detecting the presence of its disulfide dimer.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample of 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • Degassed, anhydrous solvent for sample preparation (e.g., acetonitrile or DMSO)

Procedure:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent.

  • Dilute the stock solution to a working concentration of ~50 µg/mL using Mobile Phase A.

  • Set up the HPLC system with a flow rate of 1 mL/min and a column temperature of 25°C.

  • Set the UV detector to monitor at a wavelength appropriate for the pyrimidine ring (e.g., 254 nm or 280 nm).

  • Run a gradient elution, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Inject 10 µL of the sample solution.

  • Analyze the resulting chromatogram. The monomer should elute as a major peak. The disulfide dimer, being more non-polar, will have a longer retention time. The presence of multiple peaks may indicate other degradation products.

Visual Diagrams

Thiol_Oxidation_Pathway Thiol 2 x 5-Amino-6-(methylamino) pyrimidine-4-thiol (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Mild Oxidation (O2, metal ions) Sulfinic Sulfinic Acid (R-SO2H) Disulfide->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Strong Oxidation Storage_Workflow cluster_storage Long-Term Storage cluster_usage Preparation for Use storage_vial Sealed Vial from Supplier desiccator Equilibrate in Desiccator storage_vial->desiccator glovebox Open in Glovebox/Inert Atmosphere desiccator->glovebox aliquot Aliquot into smaller, single-use vials glovebox->aliquot storage_conditions Store at -20°C to -80°C with desiccant aliquot->storage_conditions use_aliquot Select a single-use aliquot warm_desiccator Warm to RT in Desiccator use_aliquot->warm_desiccator dissolve Dissolve in Degassed Solvent under Inert Atmosphere warm_desiccator->dissolve use_immediately Use Solution Immediately dissolve->use_immediately

Caption: Recommended workflow for storage and handling.

References

  • Bagiyan, G. A., et al. (2003). Oxidation of thiol compounds by molecular oxygen in aqueous solutions.
  • Bicer, C. (2020). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science, 9(3), 633-636.
  • Fiveable. (2023). Thiol Oxidation: Organic Chemistry Study Guide. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 12). 9.4: Oxidation of Thiols. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

  • Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837.
  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • O'Donnell, J. (2019, July 13). 03.03 Oxidation Reactions of Thiols [Video]. YouTube. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Retrieved from [Link]

  • MDPI. (2007).
  • ResearchGate. (n.d.). Thiol-based antioxidants. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting impurities in 5-Amino-6-(methylamino)pyrimidine-4-thiol reactions

Welcome to the technical support center for the synthesis and purification of 5-Amino-6-(methylamino)pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 5-Amino-6-(methylamino)pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with detailed protocols and troubleshooting logic.

Frequently Asked Questions (FAQs)

Impurity Identification and Mitigation

Question 1: What are the most common impurities observed during the synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol, and what are their likely sources?

Answer: The synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol can be susceptible to the formation of several impurities, primarily arising from side reactions and the inherent reactivity of the starting materials and the product itself. The most commonly encountered impurities include unreacted starting materials, oxidized species, and byproducts from side reactions.

A primary cause of impurity formation is the oxidation of the thiol group in the target molecule, which can lead to the formation of a disulfide byproduct. This is a common issue with thiol-containing compounds, which are sensitive to air and oxidizing agents. Additionally, incomplete reactions can result in the presence of residual starting materials or intermediates in the final product. The presence of these impurities can affect the yield, purity, and overall quality of the final product, potentially impacting downstream applications.

Question 2: My final product has a persistent yellow or brownish tint. What is the likely cause, and how can I remove it?

Answer: A persistent yellow or brownish discoloration in your 5-Amino-6-(methylamino)pyrimidine-4-thiol product is often indicative of oxidative impurities. The thiol group is susceptible to oxidation, which can form colored disulfide byproducts. The presence of trace metals can also catalyze this oxidation.

To address this, consider the following:

  • Degassing of Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas like nitrogen or argon. This minimizes the dissolved oxygen available for oxidation.

  • Inert Atmosphere: Conduct the reaction and work-up procedures under a consistently maintained inert atmosphere (e.g., a nitrogen blanket).

  • Activated Carbon Treatment: A common method for removing colored impurities is treatment with activated carbon.

Troubleshooting Workflow for Discoloration

Caption: A workflow for diagnosing and resolving discoloration issues.

Protocol: Decolorization with Activated Carbon

  • Dissolve the crude 5-Amino-6-(methylamino)pyrimidine-4-thiol in a suitable solvent (e.g., hot ethanol or isopropanol) at a concentration of approximately 5-10% (w/v).

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

  • Heat the mixture at reflux for 15-30 minutes with stirring.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 3: I am observing a significant peak in my HPLC analysis corresponding to the disulfide byproduct. What are the best practices to minimize its formation?

Answer: The formation of the disulfide byproduct is a common challenge due to the oxidation of the thiol group. Minimizing its formation requires careful control of the reaction conditions to exclude oxygen.

Best Practices to Minimize Disulfide Formation:

StrategyRationale
Use of Degassed Solvents Reduces the amount of dissolved oxygen available to oxidize the thiol.
Inert Atmosphere Prevents atmospheric oxygen from entering the reaction vessel.
Addition of a Reducing Agent A mild reducing agent, such as sodium bisulfite or dithiothreitol (DTT), can be added in small amounts to the reaction mixture or during work-up to reduce any disulfide that has formed back to the thiol.
Control of Reaction Temperature Higher temperatures can sometimes accelerate oxidation. Running the reaction at the lowest effective temperature can be beneficial.

Reaction Setup for Minimizing Oxidation

G cluster_setup Reaction Vessel Setup cluster_reagents Reagent Preparation Reaction_Flask Round-Bottom Flask Condenser Reflux Condenser Reaction_Flask->Condenser Bubbler Oil Bubbler Condenser->Bubbler Gas Outlet N2_Inlet Nitrogen Inlet N2_Inlet->Reaction_Flask Inert Gas Stir_Bar Magnetic Stir Bar Stir_Bar->Reaction_Flask Stirring Degassed_Solvent Degassed Solvent Degassed_Solvent->Reaction_Flask Starting_Materials Starting Materials Starting_Materials->Reaction_Flask Reducing_Agent Optional: Reducing Agent Reducing_Agent->Reaction_Flask

Caption: An ideal reaction setup to minimize oxidation.

Purification and Analysis

Question 4: Can you provide a detailed protocol for the recrystallization of 5-Amino-6-(methylamino)pyrimidine-4-thiol to achieve high purity?

Answer: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be based on the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol: Recrystallization of 5-Amino-6-(methylamino)pyrimidine-4-thiol

  • Solvent Selection: Based on solubility data, a mixture of ethanol and water is often effective.

  • Dissolution: In a flask, add the crude 5-Amino-6-(methylamino)pyrimidine-4-thiol and a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Question 5: What analytical techniques are most suitable for assessing the purity of 5-Amino-6-(methylamino)pyrimidine-4-thiol and identifying impurities?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary method for quantifying the purity of the main component and detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the molecular weights of the main peak and any impurity peaks observed in the HPLC chromatogram, which is crucial for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides structural confirmation of the desired product and can help in the structural elucidation of unknown impurities if they are present in sufficient quantities.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for confirming the presence of key functional groups (e.g., N-H, S-H, C=N) in the final product.

References

  • PubChem. (n.d.). 5-Amino-6-(methylamino)pyrimidine-4-thiol. National Center for Biotechnology Information. Retrieved from [Link]

Optimization

Technical Support Center: Optimizing Conditions for 5-Amino-6-(methylamino)pyrimidine-4-thiol Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-6-(methylamino)pyrimidine-4-thiol and its derivatives. Here, we address common challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Amino-6-(methylamino)pyrimidine-4-thiol and its derivatives. Here, we address common challenges and frequently asked questions regarding the optimization of temperature and pH conditions to ensure experimental success and compound stability.

Introduction: The Critical Role of Tautomerism

5-Amino-6-(methylamino)pyrimidine-4-thiol and its derivatives are characterized by the presence of a thione-thiol tautomerism. This equilibrium between the thione (amide) and thiol (enol) forms is fundamental to the compound's reactivity, solubility, and interaction with biological targets. The predominance of one tautomer over the other is significantly influenced by environmental factors, primarily pH and temperature, as well as solvent polarity.[1] Understanding and controlling this equilibrium is therefore paramount for reproducible and successful experimentation.

The thione form is generally favored in neutral and acidic conditions, as well as in polar solvents. Conversely, an alkaline environment and nonpolar solvents tend to shift the equilibrium towards the thiol form.[1] This shift is often accompanied by a change in the compound's UV-visible absorption spectrum, providing a convenient method for monitoring the tautomeric balance.

Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for 5-Amino-6-(methylamino)pyrimidine-4-thiol and how do they influence its behavior in solution?

  • Protonation of the amino groups: The 5-amino and 6-methylamino groups are basic and will be protonated at low pH.

  • Deprotonation of the pyrimidine ring nitrogen: One of the ring nitrogens can be protonated.

  • Deprotonation of the thiol/thione group: The thiol form can lose a proton to form a thiolate anion, or the thione form can be deprotonated at the N1 position.

The interplay of these pKa values means that the dominant species in solution, and therefore the compound's charge and reactivity, will be highly dependent on the pH of the medium.

Q2: How does temperature affect the stability of my 5-Amino-6-(methylamino)pyrimidine-4-thiol derivative?

A2: Elevated temperatures can accelerate the degradation of many organic molecules, including pyrimidine derivatives. For thiol-containing compounds, oxidation is a primary concern, leading to the formation of disulfide bridges between two molecules. This process can be influenced by the presence of oxygen and metal ions. While specific thermal degradation data for this compound is scarce, it is generally advisable to store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and to minimize exposure to high temperatures during experimental procedures.

Q3: I am observing a change in the color and UV-Vis spectrum of my compound in solution over time. What could be the cause?

A3: A change in the color and UV-Vis spectrum of your 5-Amino-6-(methylamino)pyrimidine-4-thiol solution can be indicative of several phenomena:

  • Tautomeric shift: As discussed, a change in pH or solvent polarity can alter the thione-thiol equilibrium, leading to a shift in the maximum absorption wavelength. The thione form typically absorbs at a longer wavelength than the thiol form.[1]

  • Degradation: Over time, the compound may degrade, leading to the formation of new chromophoric species. Common degradation pathways for pyrimidines can involve ring-opening or oxidation.

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species, altering the electronic properties of the molecule and thus its UV-Vis spectrum.

Q4: Which tautomer, thione or thiol, is more reactive in a nucleophilic substitution reaction?

A4: The reactivity of the tautomers depends on the nature of the reaction. The thiol form, with its nucleophilic sulfur atom, is poised to participate in reactions such as S-alkylation. Conversely, the thione form may be more susceptible to reactions at the nitrogen or carbon atoms of the pyrimidine ring. The choice of reaction conditions, particularly pH, will dictate the predominant tautomeric form and thus the likely reaction pathway.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low reaction yield in S-alkylation 1. Unfavorable tautomeric equilibrium: The thiol form may not be sufficiently populated at the reaction pH. 2. Poor nucleophilicity of the thiol: The thiol may not be sufficiently deprotonated to act as a strong nucleophile. 3. Competing side reactions: The amino groups may compete as nucleophiles.1. Adjust pH: Increase the pH of the reaction mixture to favor the formation of the more nucleophilic thiolate anion. A non-nucleophilic organic base is often a good choice. 2. Solvent selection: Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the thiolate. 3. Protect amino groups: If side reactions are a major issue, consider protecting the amino groups prior to the S-alkylation step.
Compound appears to be degrading during workup or purification 1. pH instability: The compound may be unstable under the acidic or basic conditions of the workup. 2. Temperature instability: Prolonged heating during solvent evaporation or chromatography can cause degradation. 3. Oxidation: Exposure to air can lead to oxidation of the thiol group.1. Neutralize promptly: After acidic or basic extractions, neutralize the solution immediately. 2. Use low temperatures: Evaporate solvents under reduced pressure at low temperatures. If using chromatography, consider running the column in a cold room. 3. Work under inert atmosphere: For sensitive compounds, perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in characterizing the product by NMR 1. Presence of tautomers: The presence of both thione and thiol tautomers can lead to complex or broadened NMR spectra. 2. Proton exchange: Protons on the amino and thiol/thione groups can exchange with each other or with residual water in the solvent, leading to broad signals.1. Use aprotic solvents: Use dry, aprotic NMR solvents (e.g., DMSO-d6, CDCl3) to minimize proton exchange. 2. Variable temperature NMR: Acquiring spectra at different temperatures can help to resolve exchanging species. 3. 2D NMR techniques: Techniques like HSQC and HMBC can help to assign correlations and elucidate the structures of the different tautomers present.
Inconsistent biological activity results 1. Tautomeric form variability: The biological activity may be dependent on a specific tautomer, and the equilibrium may be shifting under different assay conditions (e.g., buffer pH, presence of additives). 2. Compound degradation: The compound may be degrading in the assay medium over the course of the experiment.1. Control assay pH: Ensure that the pH of the assay buffer is tightly controlled and consistent across all experiments. 2. Assess compound stability in assay medium: Perform a time-course study to evaluate the stability of the compound under the specific assay conditions. 3. Characterize the active form: If possible, use biophysical or structural biology techniques to determine which tautomer is responsible for the observed biological activity.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis of Tautomerism

This protocol allows for the qualitative assessment of the thione-thiol tautomeric equilibrium as a function of pH.

Materials:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol derivative

  • Methanol (spectroscopic grade)

  • Deionized water

  • Buffer solutions (pH 4, 7, 10)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the pyrimidine derivative in methanol (e.g., 1 mg/mL).

  • For each pH to be tested, prepare a series of solutions by diluting the stock solution in the appropriate buffer. The final methanol concentration should be kept low and constant across all samples to minimize its effect on the equilibrium.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Compare the spectra obtained at different pH values. A shift in the wavelength of maximum absorbance (λmax) will indicate a change in the predominant tautomeric form.

Protocol 2: General Procedure for S-Alkylation

This protocol provides a general method for the S-alkylation of the thiol tautomer.

Materials:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • Polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Thin-layer chromatography (TLC) supplies

  • Standard workup and purification reagents and equipment

Procedure:

  • Dissolve the pyrimidine derivative in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution and stir for a short period (e.g., 15-30 minutes) to facilitate the formation of the thiolate.

  • Add the alkyl halide to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup (e.g., extraction with an organic solvent).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Visualizing Workflows and Tautomerism

Tautomerism_Equilibrium Thione Thione Form (Favored in Acidic/Neutral pH and Polar Solvents) Thiol Thiol Form (Favored in Alkaline pH and Nonpolar Solvents) Thione->Thiol + OH- Thiol->Thione + H+

Caption: Thione-thiol tautomeric equilibrium of 5-Amino-6-(methylamino)pyrimidine-4-thiol.

Troubleshooting_Workflow Problem Experimental Issue (e.g., Low Yield, Degradation) Identify_Cause Identify Potential Cause (pH, Temp, Tautomerism) Problem->Identify_Cause Optimize_pH Optimize pH Identify_Cause->Optimize_pH pH-related Optimize_Temp Optimize Temperature Identify_Cause->Optimize_Temp Temp-related Control_Tautomer Control Tautomeric Equilibrium Identify_Cause->Control_Tautomer Tautomer-related Solution Improved Experimental Outcome Optimize_pH->Solution Optimize_Temp->Solution Control_Tautomer->Solution

Caption: General troubleshooting workflow for optimizing reaction conditions.

References

  • Varynskyi, B. A., et al. "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research 6.5 (2014): 1342-1350. [Link]

  • Kılıç, H. "Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 71.1 (2008): 175-185. [Link]

  • Hassan, A. S., et al. "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Scientia Pharmaceutica 83.1 (2015): 27-39. [Link]

  • Stoyanov, S. I., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Monatshefte für Chemie-Chemical Monthly 147.1 (2016): 189-197. [Link]

  • Master Organic Chemistry. "Thiols And Thioethers." Master Organic Chemistry, 5 July 2015. [Link]

  • Kalogirou, A. S., et al. "Two-step conversion of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine into 4,5,6-trichloropyrimidine-2-carbonitrile." Molecules 25.1 (2020): 134. [Link]

  • Chemistry Steps. "Reactions of Thiols." Chemistry Steps, 14 Dec. 2021. [Link]

  • Narwal, S., et al. "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Chemistry Central Journal 11.1 (2017): 1-9. [Link]

  • Baluja, S., et al. "Thermal analysis of some novel pyrimidine derivatives." Revista Colombiana de Ciencias Químico-Farmacéuticas 48.2 (2019): 436-454. [Link]

  • Eckert, F., and A. Klamt. "Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods." PeerJ 3 (2015): e1223. [Link]

  • Gadmar, Ø. B., et al. "The stability of 5-aminolevulinic acid in solution." Journal of Photochemistry and Photobiology B: Biology 67.3 (2002): 187-193. [Link]

  • Kim, D., et al. "The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems." Journal of bacteriology 192.16 (2010): 4238-4249. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylation of 5-Amino-6-(methylamino)pyrimidine-4-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and delve into the chemical causality governing the reactivity of 5-amino-6-(me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and delve into the chemical causality governing the reactivity of 5-amino-6-(methylamino)pyrimidine-4-thiol .

This densely functionalized pyrimidine core presents a classic chemoselectivity challenge. It contains three competing nucleophilic sites: a C4-thiol, a C5-primary amine, and a C6-secondary amine. Achieving regioselective S-alkylation without the use of cumbersome protecting groups requires precise control over the reaction microenvironment[2].

Section 1: Mechanistic Insights & Reactivity Profiling

To eliminate side reactions, we must first understand the thermodynamic and kinetic drivers of the molecule. The chemoselectivity between S-alkylation and N-alkylation is governed by Hard-Soft Acid-Base (HSAB) principles and the distinct pKa​ values of the functional groups.

  • The Thiol Advantage (Soft Nucleophile): The C4-thiol has a significantly lower pKa​ (~6–8) compared to the C5 and C6 amines ( pKa​ > 15). Under mildly basic conditions, the thiol is selectively deprotonated to form a thiolate anion. This thiolate is a highly polarizable, "soft" nucleophile that reacts rapidly with "soft" electrophiles (e.g., alkyl iodides).

  • The Amine Competition (Hard Nucleophile): If strong bases are used, the amines or ring nitrogens can be deprotonated. Furthermore, pyrimidine-4-thiols are naturally prone to overalkylation [1]. If the alkylating agent is applied in excess, or if a "hard" electrophile (like an alkyl sulfonate) is used, the reaction pathway shifts toward the harder amine nucleophiles, leading to N-alkylation or dialkyl impurities.

MechanisticPathway SM 5-Amino-6-(methylamino) pyrimidine-4-thiol Mild Mild Base (e.g., K2CO3) Polar Aprotic Solvent SM->Mild Strong Strong Base (e.g., NaH) or Protic Solvent SM->Strong Thiolate Thiolate Anion (Soft Nucleophile) Mild->Thiolate Selective deprotonation (pKa ~7) Amine Amine Deprotonation (Hard Nucleophile) Strong->Amine Non-selective deprotonation (pKa >15) S_Alk Target: Regioselective S-Alkylation Thiolate->S_Alk Soft Electrophile (R-I, R-Br) N_Alk Side Reaction: N-Alkylation / Overalkylation Thiolate->N_Alk Excess Alkylating Agent Amine->N_Alk Hard Electrophile (R-OTs)

Mechanistic pathway determining S- vs. N-alkylation regioselectivity.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing significant N-alkylation at the C5/C6 positions instead of the desired S-alkylation. How can I improve regioselectivity?

Root Cause: You are likely using an overly strong base, a protic solvent that masks the thiolate, or a hard alkylating agent. Protic solvents hydrogen-bond tightly to the thiolate, reducing its nucleophilicity and allowing the amines to compete. Solution:

  • Switch Bases: Replace strong bases (NaH, KOtBu) with mild, non-nucleophilic bases like K2​CO3​ or N,N-Diisopropylethylamine (DIPEA). This ensures only the C4-thiol is deprotonated.

  • Optimize Solvents: Use polar aprotic solvents (e.g., DMF, MeCN).

  • Select Soft Electrophiles: Use alkyl iodides or bromides rather than tosylates or mesylates.

Q2: My LC-MS shows a mass corresponding to a dialkylated impurity (+2R groups). How do I prevent over-alkylation?

Root Cause: Excess alkylating agent or elevated reaction temperatures. Once the thiol is alkylated, the resulting thioether can increase the electron density of the pyrimidine ring, making the amines more susceptible to secondary alkylation. Solution:

  • Strictly control the stoichiometry of the alkylating agent to 1.00 – 1.05 equivalents .

  • Implement dropwise addition of the alkyl halide at 0 °C to maintain a low localized concentration of the electrophile.

Q3: The starting material is degrading into a higher molecular weight byproduct before alkylation even completes. What is happening?

Root Cause: Oxidative dimerization. The free thiol is highly susceptible to oxidation in the presence of atmospheric oxygen, forming a symmetric disulfide bond (R-S-S-R). Solution:

  • Degas all solvents by sparging with Argon or Nitrogen for at least 15 minutes prior to use.

  • If the starting material is already partially oxidized, add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) (0.1 eq) to the reaction mixture 10 minutes before introducing the alkyl halide.

Section 3: Parameter Optimization Data

The following table summarizes the causal impact of various reaction parameters on the product distribution. Use this matrix to troubleshoot your specific reaction conditions.

Reaction ParameterPromotes S-Alkylation (Target)Promotes N-Alkylation (Side Product)Promotes Disulfide (Side Product)
Base Selection Mild ( K2​CO3​ , DIPEA, NaHCO3​ )Strong (NaH, KOtBu, LiHMDS)N/A
Solvent Type Polar Aprotic (DMF, MeCN, THF)Protic (EtOH, MeOH, H2​O )Un-degassed Solvents ( O2​ present)
Electrophile Soft (Alkyl Iodides, Alkyl Bromides)Hard (Alkyl Sulfonates, Epoxides)N/A
Stoichiometry 1.00 - 1.05 Equivalents> 1.20 EquivalentsN/A
Temperature 0 °C to Room TemperatureReflux / > 50 °CN/A

Section 4: Validated Experimental Protocol: Regioselective S-Alkylation

This protocol is designed as a self-validating system . By incorporating specific checkpoints, you can verify the integrity of the reaction before proceeding to the next step, thereby preventing the amplification of side reactions.

Materials Required:

  • 5-Amino-6-(methylamino)pyrimidine-4-thiol (1.0 eq)

  • Alkyl Iodide or Bromide (1.05 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Transfer 10 volumes of anhydrous DMF into a round-bottom flask. Sparge the solvent with Argon for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidative dimerization of the starting material into a disulfide.

  • Thiolate Formation: Add 5-amino-6-(methylamino)pyrimidine-4-thiol (1.0 eq) and finely powdered K2​CO3​ (1.2 eq) to the degassed DMF. Stir the suspension at 0 °C for 15 minutes under an Argon atmosphere.

    • Validation Check: The solution should become homogeneous or slightly cloudy yellow. If the solution turns deep brown, oxidation has occurred; abort and restart with better degassing.

  • Electrophile Addition: Dilute the alkyl halide (1.05 eq) in 2 volumes of degassed DMF. Add this solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0 °C.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, entirely suppressing N-alkylation and over-alkylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Check: Analyze via LC-MS or TLC (DCM:MeOH 9:1). You should observe a single major product mass corresponding to [M+H]+ of the S-alkylated product. If a mass of [M+H+R]+ is observed, reduce the equivalents of alkyl halide in future runs.

  • Quench and Isolation: Pour the reaction mixture into 50 volumes of ice-cold distilled water. The S-alkylated pyrimidine will typically precipitate as a solid. Filter the precipitate, wash with cold water to remove DMF and salts, and dry under a vacuum.

Workflow Step1 1. Preparation Degas DMF with Ar to prevent oxidation Step2 2. Deprotonation Add K2CO3 at 0°C Stir for 15 min Step1->Step2 Step3 3. Alkylation Dropwise addition of 1.05 eq Alkyl Halide Step2->Step3 Step4 4. Quench Add cold water to precipitate product Step3->Step4 Step5 5. Validation LC-MS & NMR to confirm S-linkage Step4->Step5

Optimized step-by-step workflow for regioselective S-alkylation.

References

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. PubMed Central (PMC).

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Amino-6-(methylamino)pyrimidine-4-thiol

Introduction 5-Amino-6-(methylamino)pyrimidine-4-thiol is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its array of amino, methylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Amino-6-(methylamino)pyrimidine-4-thiol is a highly functionalized heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its array of amino, methylamino, and thiol groups on a pyrimidine core presents a unique electronic and structural profile. Accurate structural elucidation is paramount for its application in drug design and synthesis, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the gold standard for unambiguous characterization.

This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 5-Amino-6-(methylamino)pyrimidine-4-thiol. As direct experimental data for this specific molecule is not widely published, this document synthesizes data from structurally related aminopyrimidines, pyrimidine-thiols, and substituted benzenes to provide a robust, predictive framework for researchers.[1][2] We will explore the rationale behind chemical shift predictions, discuss critical experimental considerations, and compare its expected spectral features with a well-characterized analogue, purine-6-thiol, to highlight key structural distinctions.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The following diagram illustrates the IUPAC numbering for 5-Amino-6-(methylamino)pyrimidine-4-thiol.

Caption: IUPAC numbering scheme for 5-Amino-6-(methylamino)pyrimidine-4-thiol.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following predictions are based on established substituent effects on the pyrimidine ring system and analysis of analogous structures.[1][2][3] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as its hydrogen-bond accepting nature slows the exchange rate of labile N-H and S-H protons, making them more likely to be observed as distinct signals.[4][5]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
17.8 - 8.2Singlet (s)1HH2The sole proton on the pyrimidine ring is flanked by two nitrogen atoms, causing significant deshielding. Its chemical shift is characteristic of protons in electron-deficient aromatic systems.
26.5 - 7.5Broad Singlet (br s)2H5-NH₂Amine protons are exchangeable and often appear as a broad signal. Their chemical shift is influenced by electron donation into the ring and solvent hydrogen bonding.
36.0 - 7.0Broad Singlet (br s) or Quartet (q)1H6-NHThis proton may appear as a broad singlet due to exchange. If coupling to the adjacent methyl group is resolved, it could appear as a quartet. Its position is influenced by the electron-donating methyl group.
43.0 - 3.5Broad Singlet (br s) or Doublet (d)1H4-SHThe thiol proton is highly exchangeable and its observation is solvent and concentration-dependent. In DMSO-d₆, it is often observed as a broad singlet. Its chemical shift is lower than that of the N-H protons.
52.8 - 3.0Doublet (d) or Singlet (s)3H6-NHCH₃These methyl protons are expected to couple to the adjacent N-H proton, resulting in a doublet. If the N-H exchange is rapid, this signal may collapse into a singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
SignalPredicted δ (ppm)AssignmentRationale
1175 - 185C4This carbon is directly attached to the sulfur atom, which exists in a thione tautomeric form in similar systems. This C=S bond character results in a highly deshielded signal, a key diagnostic feature.[6]
2158 - 165C6Bonded to a nitrogen atom (methylamino group) and adjacent to another nitrogen in the ring, this carbon is significantly deshielded.
3150 - 158C2Situated between two electronegative nitrogen atoms (N1 and N3), the C2 carbon experiences strong deshielding, typical for this position in pyrimidines.
4105 - 115C5This carbon is bonded to the electron-donating amino group and is shielded relative to other ring carbons. However, it is adjacent to two deshielded carbons (C4 and C6), moderating its upfield shift.
528 - 33C7 (-CH₃)The methyl carbon signal appears in the typical aliphatic region, slightly deshielded due to its attachment to a nitrogen atom.

Comparative Analysis: 5-Amino-6-(methylamino)pyrimidine-4-thiol vs. Purine-6-thiol

To provide context, we compare the predicted spectrum of our target molecule with the known data for Purine-6-thiol (also known as 6-mercaptopurine), a structurally related and widely studied therapeutic agent.[7]

Feature5-Amino-6-(methylamino)pyrimidine-4-thiol (Predicted)Purine-6-thiol (Experimental Data[7])Comparative Insight
¹H Aromatic Signals One singlet (H2) ~7.8-8.2 ppmTwo singlets (H2 & H8) ~8.4-8.7 ppmThe presence of two aromatic signals in purine-6-thiol is a direct consequence of the fused imidazole ring. Our target molecule, being a single pyrimidine ring, shows only one such proton.
¹H Aliphatic Signals One doublet/singlet (-CH₃) ~2.8-3.0 ppmNoneThe methyl signal is a unique identifier for the target molecule, absent in the purine analogue.
¹H Exchangeable Protons Signals for NH₂, NH, and SH expectedSignals for NH and SH expectedThe target molecule has two distinct amino-group environments (primary and secondary), which should be distinguishable from the imidazole and thiol protons of the purine.
¹³C Thiol/Thione Carbon C4: ~175-185 ppmC6: ~176 ppmBoth molecules show a highly deshielded carbon in the thione region, confirming the C=S character. This is a common feature for 4- and 6-thiopyrimidines and purines.
¹³C Aromatic Carbons C2, C5, C6C2, C4, C5, C8The greater number of aromatic carbon signals in purine-6-thiol reflects its bicyclic nature. The chemical shifts are also different due to the distinct electronic environment of the fused ring system.

This comparison demonstrates how subtle changes in the heterocyclic scaffold—substituting the fused imidazole ring of a purine with amino and methylamino groups—produce significant and predictable differences in the NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 5-Amino-6-(methylamino)pyrimidine-4-thiol.
  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.96% D). The use of a high-deuteration solvent is crucial to minimize the residual solvent signal.
  • Add 1-2 µL of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters (500 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (zg30).
  • Acquisition Time (AQ): 3-4 seconds.
  • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, including those in the aromatic system, for accurate integration.
  • Number of Scans (NS): 16-64 scans, depending on sample concentration.
  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all labile and aromatic protons are captured.
  • Temperature: 298 K (25 °C).

3. ¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled (zgpg30).
  • Acquisition Time (AQ): 1-2 seconds.
  • Relaxation Delay (D1): 2 seconds.
  • Number of Scans (NS): 1024-4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C.
  • Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to cover both aliphatic and thione carbon regions.
  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio.
  • Perform Fourier transformation, phase correction, and baseline correction.
  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Workflow for Structural Elucidation

The logical flow for analyzing and confirming the structure of 5-Amino-6-(methylamino)pyrimidine-4-thiol is outlined below.

NMR_Workflow A Sample Preparation (Compound in DMSO-d6 + TMS) B 1H NMR Acquisition (500 MHz) A->B Acquire Proton Data C 13C NMR Acquisition (125 MHz) A->C Acquire Carbon Data D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E 1H Spectrum Analysis D->E Process 1H F 13C Spectrum Analysis D->F Process 13C G Structure Confirmation E->G Assign Protons (Chemical Shift, Integration, Multiplicity) F->G Assign Carbons (Chemical Shift) H Comparative Analysis (vs. Analogues) G->H Validate Structure

Caption: Standard workflow for NMR-based structural analysis and validation.

Conclusion

The comprehensive NMR analysis of 5-Amino-6-(methylamino)pyrimidine-4-thiol, while predictive, is firmly grounded in the fundamental principles of spectroscopy and extensive data from related molecular classes. The key diagnostic signals include a single aromatic proton (H2), distinct exchangeable protons for the amino, methylamino, and thiol groups, a characteristic methyl signal, and most notably, a highly deshielded thione carbon (C4) above 175 ppm. By contrasting these expected features with known compounds like purine-6-thiol and adhering to the rigorous experimental protocol outlined, researchers can confidently elucidate and confirm the structure of this versatile chemical entity, paving the way for its successful application in future research and development.

References

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals | The Journal of Physical Chemistry A - ACS Publications. (2020). Retrieved from [Link]

  • García-Raso, A., et al. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. Retrieved from [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016). ResearchGate. Retrieved from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (n.d.). PMC. Retrieved from [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved from [Link]

  • S1 Copies of by 1H and 13C NMR spectra. (n.d.). Rsc.org. Retrieved from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015). ResearchGate. Retrieved from [Link]

  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly | ACS Omega. (2017). Retrieved from [Link]

  • Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. (2010). PubMed. Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PMC. Retrieved from [Link]

  • Purine-6-thiol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. (n.d.). Retrieved from [Link]

  • Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One. Retrieved from [Link]

  • Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). MDPI. Retrieved from [Link]

  • In Vitro 31P MR Chemical Shifts of In Vivo-Detectable Metabolites at 3T as a Basis Set for a Pilot Evaluation of Skeletal Muscle and Liver 31P Spectra with LCModel Software. (2021). MDPI. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from [Link]

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy | Australian Journal of Chemistry. (2004). Retrieved from [Link]

  • A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. (n.d.). Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. Retrieved from [Link]

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. Retrieved from [Link]

  • Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl). (n.d.). ResearchGate. Retrieved from [Link]

  • 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one. (2025). ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography Validation of 5-Amino-6-(methylamino)pyrimidine-4-thiol and its Analogs

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The precise architecture of a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The precise architecture of a molecule governs its interaction with biological targets, and thus its efficacy and specificity. Among the various techniques available for structural elucidation, single-crystal X-ray crystallography remains the gold standard, providing definitive, high-resolution information on atomic connectivity, stereochemistry, and intermolecular interactions.[1][2][3]

This guide provides an in-depth technical overview of the experimental workflow for the structural validation of 5-Amino-6-(methylamino)pyrimidine-4-thiol, a substituted pyrimidine of interest in medicinal chemistry. Pyrimidine scaffolds are prevalent in a vast array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs, owing to their ability to mimic the endogenous nucleobases of DNA and RNA.[4][5][6] The specific substitution pattern of the target molecule, featuring amino, methylamino, and thiol groups, offers multiple points for hydrogen bonding and potential metal coordination, making it a compelling candidate for inhibitor design.

Due to the novelty of 5-Amino-6-(methylamino)pyrimidine-4-thiol, publicly available crystallographic data is not yet established. Therefore, this guide will draw upon established protocols and comparative data from structurally related and well-characterized pyrimidine derivatives to provide a robust framework for its validation. We will delve into the causality behind experimental choices, from synthesis and crystallization to data refinement and validation, ensuring a self-validating system of protocols grounded in authoritative sources.

Comparative Crystallographic Data of Related Pyrimidine Derivatives

To provide context for the validation of 5-Amino-6-(methylamino)pyrimidine-4-thiol, the following table summarizes key crystallographic parameters for several related pyrimidine structures. This comparative data offers insights into the expected crystal packing, unit cell dimensions, and symmetry for this class of compounds.

Compound Name/DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
1-Aryl-[4][7]triazolo[4,3-a]pyrimidineMonoclinicP2₁/c12.348.7814.5698.7[8]
Pyrazolo[3,4-d]pyrimidine derivativeMonoclinicP2₁/n7.9915.4312.0194.3[9]
5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneTriclinicP-18.9110.2311.8778.9[10]
Cyclopenta-pyrimidinyl DihydroquinoxalinoneMonoclinicP2₁/c10.5516.7813.45102.1[11]

Note: The unit cell parameters (a, b, c, and β) are illustrative and will vary for each specific derivative.

The Experimental Workflow: From Synthesis to a Validated Structure

The journey from a synthesized powder to a fully validated 3D crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of chemistry and physics. Each stage is critical for the success of the subsequent steps.

X-ray_Crystallography_Workflow cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Collection & Processing cluster_structure Phase 4: Structure Solution & Validation synthesis Synthesis of 5-Amino-6-(methylamino)pyrimidine-4-thiol purification Purification (Recrystallization/Chromatography) synthesis->purification Crude Product characterization Initial Characterization (NMR, MS, Elemental Analysis) purification->characterization Purified Compound screening Solvent & Condition Screening characterization->screening >98% Purity Required growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth Optimal Conditions harvesting Crystal Selection & Mounting growth->harvesting High-Quality Crystals diffraction X-ray Diffraction Experiment harvesting->diffraction integration Data Integration & Scaling diffraction->integration Diffraction Pattern solution Structure Solution (Direct Methods/Patterson) integration->solution Reflection Data (hkl) refinement Structure Refinement solution->refinement Initial Model validation Validation & CIF Generation (CheckCIF) refinement->validation Refined Structure final Final Validated Structure (PDB/CCDC Deposition) validation->final

Caption: A comprehensive workflow for the X-ray crystallographic validation of a novel small molecule.

PART 1: Synthesis and Purification

Objective: To obtain a highly pure, crystalline solid of 5-Amino-6-(methylamino)pyrimidine-4-thiol.

Expertise & Experience: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal nucleation and growth, leading to amorphous precipitates, oils, or poorly formed crystals. A purity of >98%, as determined by NMR and HPLC, is the generally accepted standard before proceeding with crystallization trials.

Step-by-Step Protocol: Synthesis

A plausible synthetic route for 5-Amino-6-(methylamino)pyrimidine-4-thiol can be adapted from established methods for related aminopyrimidines.[7][12]

  • Condensation: React an appropriate precursor, such as a substituted malononitrile, with thiourea in the presence of a base like sodium ethoxide in ethanol. This cyclization reaction forms the core pyrimidine ring.

  • Functionalization: Subsequent substitution reactions can be employed to introduce the amino and methylamino groups at the desired positions. For instance, a chloropyrimidine intermediate could undergo nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the crude product is isolated, typically by precipitation and filtration. Purification is then achieved through recrystallization from a suitable solvent (e.g., ethanol, DMF/water mixtures) or by column chromatography to remove any unreacted starting materials and byproducts.

PART 2: Single Crystal Growth

Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

Trustworthiness: This is often the most challenging and empirical step in the entire process.[2][13] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline lattice rather than as an amorphous solid. The self-validating aspect of this protocol lies in the outcome: the formation of well-defined, single crystals that diffract X-rays effectively.

Step-by-Step Protocol: Crystallization
  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility upon heating. A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water, and mixtures thereof) is the first step.

  • Slow Evaporation:

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Causality: The slow removal of the solvent gradually increases the concentration of the compound, leading to a supersaturated state that promotes slow, ordered crystal growth.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop (a few microliters) on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is insoluble but which is miscible with the "good" solvent).

    • Sitting Drop: Similar to the hanging drop method, but the drop containing the compound is placed on a pedestal inside the well.

    • Causality: The vapor of the more volatile "good" solvent slowly diffuses out of the drop, while the vapor of the "poor" solvent diffuses in. This gradual change in solvent composition reduces the solubility of the compound, inducing crystallization.

Crystallization_Troubleshooting cluster_outcomes cluster_actions start Crystallization Attempt outcome Observe Outcome start->outcome crystals Single Crystals Formed outcome->crystals Success precipitate Amorphous Precipitate outcome->precipitate Failure oil Oiling Out outcome->oil Failure clear Clear Solution outcome->clear Failure proceed Proceed to Data Collection crystals->proceed slow_down Decrease Evaporation Rate (Fewer Pinholes, Lower Temp) precipitate->slow_down change_solvent Try Different Solvent System or Co-crystallizing Agent oil->change_solvent increase_conc Increase Initial Concentration clear->increase_conc slow_down->start Re-attempt change_solvent->start Re-attempt increase_conc->start Re-attempt

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

PART 3: X-ray Diffraction and Structure Solution

Objective: To obtain a high-quality diffraction pattern and use it to solve and refine the three-dimensional atomic structure.

Authoritative Grounding: The principles of X-ray diffraction and the subsequent data processing and refinement are well-established and governed by fundamental physical laws. The process relies on sophisticated software and algorithms that have been rigorously tested and validated by the scientific community.[1][14]

Step-by-Step Protocol: Data Collection, Solution, and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a specialized loop (e.g., a nylon loop).[13] The crystal is often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in a diffractometer. A high-intensity X-ray beam (often from a MetalJet source for higher brilliance and shorter collection times) is directed at the crystal.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots that are recorded by a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This step converts the visual pattern into a numerical data file.

  • Structure Solution:

    • The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

    • Causality: This map reveals the positions of the atoms in the unit cell, providing the first rough model of the molecule's structure.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.

    • The quality of the refinement is monitored using the R-factor (R1) and Rfree values. Lower values indicate a better fit of the model to the data.[15]

  • Validation:

    • The final refined structure is subjected to a rigorous validation process using software like checkCIF.[16] This checks for geometric plausibility (bond lengths, angles), consistency, and potential errors in the model.

    • The output is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure and the diffraction experiment. This file can then be deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The structural validation of a novel molecule like 5-Amino-6-(methylamino)pyrimidine-4-thiol through X-ray crystallography is a rigorous but indispensable process in modern drug discovery. It provides unequivocal proof of structure, which is essential for understanding structure-activity relationships, guiding further optimization, and securing intellectual property. While the path from synthesis to a refined crystal structure can be challenging, particularly during the crystallization phase, a systematic and well-informed approach, as outlined in this guide, significantly increases the likelihood of success. By leveraging comparative data from known structures and adhering to validated protocols, researchers can confidently elucidate the three-dimensional architecture of new chemical entities, paving the way for the development of next-generation therapeutics.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC. Available at: [Link]

  • Laitonjam, W. S., & Moirangthem, N. (2022). Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). IntechOpen. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available at: [Link]

  • ACS Publications. (2020). Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education. Available at: [Link]

  • Lirias. (n.d.). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 5-amino-6-methyl-2,4-pyrimidinediol. Chemical Synthesis Database. Available at: [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • PMC. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available at: [Link]

  • PMC. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Available at: [Link]

  • PMC. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. PMC. Available at: [Link]

  • ACS Publications. (2021). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

  • PubMed. (2008). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. PubMed. Available at: [Link]

  • PMC. (2016). Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity. PMC. Available at: [Link]

  • Michigan State University. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Available at: [Link]

  • ResearchGate. (2026). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • SciSpace. (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace. Available at: [Link]

  • Wiley Online Library. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

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Safety & Regulatory Compliance

Safety

5-Amino-6-(methylamino)pyrimidine-4-thiol proper disposal procedures

Proper handling and disposal of highly reactive, malodorous chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. As an Application Scientist, I frequently consult...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of highly reactive, malodorous chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. As an Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges posed by sulfur-containing heterocycles.

5-Amino-6-(methylamino)pyrimidine-4-thiol presents a unique disposal challenge. It combines the reactivity of a pyrimidine ring, the basicity of amino groups, and the extreme volatility and stench of a sulfhydryl (-SH) group. Disposing of this compound directly into standard organic waste carboys is a critical operational error; it will inevitably off-gas, leading to severe laboratory odor issues, potential facility evacuations, and exposure risks[1].

This guide provides a self-validating, step-by-step operational protocol for the chemical deactivation and safe disposal of 5-Amino-6-(methylamino)pyrimidine-4-thiol, ensuring your laboratory maintains the highest standards of safety and E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness).

Hazard Assessment and Causality

Before executing any disposal protocol, it is vital to understand why specific safety measures are required. The chemical architecture of 5-Amino-6-(methylamino)pyrimidine-4-thiol dictates our disposal strategy:

  • The Sulfhydryl (-SH) Group: Thiols are characterized by their disagreeable odors, often detectable by the human olfactory system at parts-per-billion (ppb) concentrations[1]. Because the human nose is evolutionarily tuned to detect decaying organic matter (which releases thiols), even micro-spills can cause widespread alarm.

  • The Pyrimidine Scaffold: Pyrimidine derivatives can act as skin and eye irritants and may release toxic nitrogen oxides (NOx) and carbon monoxide if subjected to uncontrolled thermal decomposition[2].

To safely manage this compound, we must fundamentally alter its chemical structure prior to final disposal.

Table 1: Quantitative Hazard Summary & Mitigation Strategy

Hazard CategoryCharacteristicOperational Mitigation Strategy
Olfactory / Stench Extreme malodor (detectable at <0.1 ppm)Mandatory fume hood use; oxidative deactivation prior to disposal[1].
Chemical Reactivity Exothermic oxidation; incompatible with acidsControlled dropwise addition of oxidizer; continuous pH monitoring (pH > 6)[3].
Toxicity Skin/eye irritant; harmful if swallowedFull PPE (Nitrile/neoprene gloves, lab coat, safety goggles)[2].
Environmental Mobile in water systems; toxic to aquatic lifeComplete conversion to sulfonate; licensed hazardous waste handoff[4].

The Chemistry of Deactivation: Oxidative Cleavage

The industry-standard, field-proven method for neutralizing thiol compounds is oxidative cleavage using sodium hypochlorite (commercial bleach, ~5.25% NaOCl)[3].

The Mechanism: The hypochlorite ion oxidizes the volatile, malodorous thiol (-SH) into a highly water-soluble, odorless sulfonic acid (-SO₃H).

R−SH+3NaOCl→R−SO3​H+3NaCl

The Causality of Reaction Conditions:

  • Temperature Control: This oxidation is highly exothermic. If the reaction is allowed to overheat, the thermal energy will vaporize unreacted thiol into the laboratory atmosphere before it can be neutralized. Therefore, an ice bath is strictly required[3].

  • pH Monitoring (Critical Safety Step): The reaction generates sulfonic acid, which lowers the pH of the solution. If the pH drops below 6.0, the remaining sodium hypochlorite will rapidly decompose into toxic chlorine gas (Cl₂) [3]. Continuous pH monitoring and the dropwise addition of sodium hydroxide (NaOH) are non-negotiable to maintain an alkaline environment.

Step-by-Step Chemical Deactivation Protocol

Execute the following procedure exclusively within a certified, properly functioning chemical fume hood.

Reagents Required:

  • Commercial hypochlorite bleach (5.25% NaOCl) or Calcium hypochlorite (65%)

  • 1M Sodium Hydroxide (NaOH) solution

  • Ice-water bath

Methodology:

  • Calculate Oxidizer Excess: For every 0.1 mol of 5-Amino-6-(methylamino)pyrimidine-4-thiol waste, measure out 500 mL (0.4 mol) of 5.25% NaOCl. This provides the necessary 25% molar excess to ensure complete oxidation[3].

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Submerge the flask in an ice-water bath inside the fume hood[3].

  • Initial Charge: Pour the calculated volume of bleach into the flask and begin moderate stirring.

  • Controlled Addition: Place the thiol waste into the dropping funnel. Add the thiol dropwise to the stirred bleach solution.

  • Thermal & pH Regulation: Monitor the internal thermometer. Adjust the drop rate to maintain the reaction temperature between 45°C and 50°C[3]. Simultaneously, monitor the pH. If the pH approaches 6.0, pause the thiol addition and add 1M NaOH until the pH is restored to >7.0.

  • Maturation: Once the addition is complete (typically ~15 minutes for a 0.1 mol scale), remove the ice bath. Allow the mixture to stir continuously for 2 to 24 hours as it gradually returns to room temperature[3].

  • Verification: After the maturation period, the solution should be clear (though traces of oily byproducts may remain). Cautiously waft the headspace of the flask. If the characteristic thiol odor persists, add additional bleach and stir for another 12 hours[5].

G Start 5-Amino-6-(methylamino) pyrimidine-4-thiol Waste Hood Transfer to Chemical Fume Hood (Odor & Gas Control) Start->Hood Bleach Add to 25% Excess NaOCl (Stirred, Ice Bath Ready) Hood->Bleach Monitor Monitor pH & Temp (Keep pH > 6, Temp < 50°C) Bleach->Monitor Oxidation Oxidation to Sulfonic Acid (Stir 2-24 hours) Monitor->Oxidation Exothermic Check Verify Odor Elimination Oxidation->Check Check->Bleach Odor Persists Disposal Transfer to Aqueous Hazardous Waste Check->Disposal Odorless

Workflow for the oxidative deactivation of 5-Amino-6-(methylamino)pyrimidine-4-thiol.

Solid Waste and Glassware Decontamination

The primary liquid waste is not the only source of contamination. Residual thiol on labware and consumables will off-gas if thrown into standard biological or municipal waste bins.

Glassware Protocol: Immediately after use, do not wash glassware in the sink. Instead, submerge all contaminated syringes, flasks, and spatulas in a freshly prepared bleach bath (1:1 bleach to water) completely contained within the fume hood[5]. Allow the glassware to soak for a minimum of 14 to 24 hours to oxidize all traces of the noxious chemical before proceeding with standard laboratory washing protocols[1].

Consumables Protocol: Disposable items such as nitrile gloves, paper towels, and rubber septa that have come into contact with the thiol must be rigorously contained. Seal these items inside a heavy-duty zip-lock bag, and place that bag into a wide-mouth plastic jar with a screw-cap lid (sealed with Teflon tape)[1].

G Solid Contaminated Solids (Gloves, Septa, Vials) Bag Seal in Zip-lock Bag or Wide-mouth Jar Solid->Bag Glass Contaminated Glassware Bath Submerge in NaOCl Bath (14-24 Hours) Glass->Bath SolidWaste Solid Hazardous Waste Disposal Bag->SolidWaste Wash Standard Lab Washing Protocol Bath->Wash

Segregation and decontamination pathways for solid waste and glassware.

Regulatory Compliance and Final Handoff

Once the 5-Amino-6-(methylamino)pyrimidine-4-thiol has been successfully oxidized to its sulfonate derivative, the resulting mixture is still classified as hazardous waste due to the presence of synthetic organic byproducts and high salinity.

  • Labeling: Transfer the neutralized, odorless solution to an approved, leak-proof hazardous waste container. Label it explicitly as "Aqueous Hazardous Waste: Oxidized Pyrimidine Sulfonate / Sodium Chloride / Bleach."

  • Segregation: Do not mix this waste stream with acidic waste, heavy metals, or general halogenated solvents, as this can trigger secondary reactions or exponentially increase disposal costs[6].

  • Institutional Handoff: Store the container in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department or a licensed RCRA-approved hazardous waste disposal contractor to arrange for final pickup and incineration[7].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Pyrimidine." Fisher Scientific,
  • ThermoFisher.
  • BenchChem.
  • University of Washington. "Thiols: Safe Handling and Storage." Washington.edu,
  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines: Thiols." UST.hk,
  • BenchChem. "Essential Guide to the Safe Disposal of Thiane-4-thiol." BenchChem,
  • Towson University. "HAZARDOUS WASTE MANAGEMENT PROCEDURES." Towson.edu,

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